6-(5-Chlorothiophen-2-yl)pyridin-3-amine
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
6-(5-chlorothiophen-2-yl)pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S/c10-9-4-3-8(13-9)7-2-1-6(11)5-12-7/h1-5H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVKKVMOLBJVEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-(5-Chlorothiophen-2-yl)pyridin-3-amine CAS 438585-65-0 properties
An In-depth Technical Guide to 6-(5-Chlorothiophen-2-yl)pyridin-3-amine (CAS 438585-65-0)
Abstract
This technical guide provides a comprehensive scientific overview of this compound, CAS Number 438585-65-0. This heterocyclic compound is a valuable building block in medicinal chemistry and materials science, integrating the key structural motifs of a 3-aminopyridine and a 5-chlorothiophene. While direct experimental data for this specific molecule is not extensively published, this document synthesizes information from analogous structures and fundamental chemical principles to offer robust insights into its properties, synthesis, reactivity, and potential applications. By providing predictive analysis and exemplary protocols, this guide serves as a foundational resource for researchers looking to incorporate this scaffold into their synthetic and drug discovery programs.
Core Molecular Attributes: Physicochemical and Spectroscopic Properties
The structure of this compound is characterized by a pyridine ring substituted with an amino group at the 3-position and a 5-chlorothiophen-2-yl group at the 6-position. This arrangement dictates its chemical behavior, blending the nucleophilic and basic properties of an aminopyridine with the reactivity profile of a halogenated thiophene.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| CAS Number | 438585-65-0 | - |
| Molecular Formula | C₉H₇ClN₂S | (Calculated) |
| Molecular Weight | 210.69 g/mol | (Calculated) |
| Appearance | Predicted: Off-white to yellow or brown solid | (Extrapolated from similar compounds) |
| Melting Point | Predicted: 100-150 °C | (Extrapolated from analogues) |
| Boiling Point | > 300 °C (decomposes) | (Estimated) |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in water. | (Predicted based on structure) |
| pKa | Predicted: 4.0 - 5.5 (for the pyridine nitrogen) | (Estimated based on 3-aminopyridine[1]) |
Spectroscopic Profile (Predicted)
The following spectroscopic data are predicted based on the analysis of its constituent functional groups and data from structurally related compounds.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both heterocyclic rings.
-
Pyridine Protons (3H): Three signals in the aromatic region (δ 7.0-8.5 ppm). The proton at the 2-position (H-2) will likely be a doublet, the proton at the 4-position (H-4) a doublet, and the proton at the 5-position (H-5) a doublet of doublets.
-
Thiophene Protons (2H): Two doublets in the aromatic region (δ 7.0-7.5 ppm), showing characteristic coupling for adjacent protons on a thiophene ring.
-
Amine Protons (2H): A broad singlet (δ 3.5-5.0 ppm), the chemical shift of which is dependent on solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule.
-
Pyridine Carbons: ~δ 140-150 ppm (C-6, C-2), ~δ 138 ppm (C-3, attached to NH₂), ~δ 120-125 ppm (C-4, C-5).
-
Thiophene Carbons: ~δ 135-145 ppm (C-2', attached to pyridine; C-5', attached to Cl), ~δ 125-130 ppm (C-3', C-4').
Infrared (IR) Spectroscopy: The IR spectrum is anticipated to show characteristic absorption bands confirming the key functional groups.[2]
-
N-H Stretching: Two sharp bands in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretching of the primary amine).
-
Aromatic C-H Stretching: Signals above 3000 cm⁻¹.
-
N-H Bending: A strong band around 1620 cm⁻¹.
-
C=C and C=N Ring Stretching: Multiple strong bands in the 1400-1600 cm⁻¹ region.
-
C-Cl Stretching: A band in the 700-850 cm⁻¹ region.
Mass Spectrometry (MS):
-
Molecular Ion: The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z 210.
-
Isotopic Pattern: A characteristic [M+2]⁺ peak at m/z 212 with an intensity of approximately one-third of the M⁺ peak, which is definitive for a molecule containing a single chlorine atom.
Synthesis and Reactivity
Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
The most logical and industrially scalable approach to synthesize this compound is via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4] This method offers high functional group tolerance, making it ideal for coupling heterocyclic fragments. The strategy involves coupling a halogenated pyridine with a thiophene-boronic acid (or ester), or vice versa.
Caption: Proposed Suzuki-Miyaura synthesis workflow.
This reaction is highly efficient for creating C-C bonds between aromatic systems and is a cornerstone of modern pharmaceutical synthesis.[3][5] The use of boronic esters can sometimes offer advantages in terms of stability and handling compared to boronic acids.[6]
Reactivity Profile
The molecule possesses three primary sites of reactivity: the amino group, the pyridine ring, and the C-Cl bond on the thiophene ring.
-
3-Amino Group: This group is a potent nucleophile and can readily undergo acylation, alkylation, sulfonylation, and reductive amination. It is also an activating, ortho-, para-directing group for electrophilic substitution on the pyridine ring, although the pyridine nitrogen deactivates the ring overall.
-
Pyridine Nitrogen: The lone pair on the pyridine nitrogen imparts basicity to the molecule and can be protonated or alkylated to form pyridinium salts.[1] Its basicity is slightly increased by the electron-donating amino group.
-
Chlorothiophene Moiety: The chlorine atom can be displaced via nucleophilic aromatic substitution (SNAr) under forcing conditions or, more commonly, can serve as a handle for further transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of additional diversity at this position.
Potential Applications in Research and Drug Development
The fusion of aminopyridine and thiophene scaffolds is of significant interest in medicinal chemistry. Both heterocycles are considered "privileged structures" that are frequently found in biologically active compounds.[7][8][9][10]
-
Kinase Inhibition: Many kinase inhibitors feature a central aminopyridine or related aminopyrimidine core that forms key hydrogen bond interactions within the ATP-binding pocket of the target enzyme. The thiophene moiety can be tailored to occupy adjacent hydrophobic pockets, enhancing potency and selectivity.
-
Antimicrobial and Antitumor Agents: Thiophene and aminopyridine derivatives have independently shown a broad spectrum of antimicrobial and antitumor activities.[11] Combining these two pharmacophores could lead to synergistic effects or novel mechanisms of action. Several studies have reported the synthesis of thiophene-based heterocycles with promising antibacterial, antifungal, and cytotoxic properties.[9][11]
-
CNS-Active Agents: Aminopyridines are known to act as potassium channel blockers and can modulate neurotransmitter release, making them relevant for neurological disorders.[12] The lipophilic chlorothiophene group can aid in blood-brain barrier penetration, a critical factor for CNS drug candidates.
Caption: Core scaffold and potential application areas.
Exemplary Experimental Protocols
The following protocols are illustrative and should be adapted and optimized based on specific laboratory conditions and substrate requirements.
Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling
Objective: To synthesize this compound.
Materials:
-
6-Bromopyridin-3-amine (1.0 equiv)
-
5-Chlorothiophene-2-boronic acid pinacol ester (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add 6-bromopyridin-3-amine, 5-chlorothiophene-2-boronic acid pinacol ester, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: N-Acetylation of this compound
Objective: To synthesize N-(6-(5-Chlorothiophen-2-yl)pyridin-3-yl)acetamide.
Materials:
-
This compound (1.0 equiv)
-
Acetic Anhydride (1.1 equiv)
-
Pyridine (as solvent and base)
-
Dichloromethane (DCM) as co-solvent (optional)
Procedure:
-
Dissolve this compound in pyridine in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding water.
-
Extract the product with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the acetylated product, which may be further purified by recrystallization or chromatography if necessary.
Safety and Handling
As no specific safety data sheet (SDS) exists for this compound, precautions should be based on analogous structures such as 3-aminopyridine and other halogenated aromatic compounds.
-
Hazard Statements (Predicted): Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
This compound (CAS 438585-65-0) is a strategically designed heterocyclic building block with significant potential for applications in drug discovery and materials science. While direct experimental data is sparse, its chemical properties can be reliably predicted from its structure. Its synthesis is accessible through robust methods like the Suzuki-Miyaura coupling, and its multiple reactive sites offer numerous opportunities for derivatization. This guide provides the foundational knowledge and practical insights necessary for researchers to effectively utilize this compound in their synthetic endeavors.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). 3-Aminopyridine: A Comprehensive Overview. Available at: [Link]
- Salarian, A. A., et al. (n.d.). Synthesis and Docking Studies of Some 3-Amino-6-(thiophen-2-yl)
-
Reddit. (2016). Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive? Available at: [Link]
- Othman, I. M. M., & Nasr, H. M. D. (2015). Synthesis of some new aminothiophene, pyridazine, pyrimidine and thienopyrimidine derivatives with expected biological activity. Trade Science Inc.
- Sobola, A. O., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry.
- Abdel-Wahab, B. F., et al. (2023). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Taylor & Francis Online.
-
The Good Scents Company. (n.d.). 3-aminopyridine. Available at: [Link]
-
Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Available at: [Link]
- Liu, M.-C., et al. (1996). Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone.
- Aly, A. A., et al. (2014). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules, PMC.
- Sobola, A. O., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
- ResearchGate. (2007). Synthesis, characterisation and crystal structure of 2-aminopyridinium (2-amino-5-bromopyridine)tribromocuprate(II) and bis(2-aminopyridinium)
-
ResearchGate. (n.d.). Synthesis of 3-Aminopyridine. Available at: [Link]
- Bond, A. D., et al. (2017). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. Acta Crystallographica Section E, NIH.
- Krishnakumar, V., & John, X. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Trade Science Inc.
- Savita, S., et al. (2024). Spectroscopic, quantum computational, molecular dynamic simulations, and molecular docking investigation of the biologically important compound-2,6-diaminopyridine. Taylor & Francis Online.
- Utkin, A. V., et al. (2015). Synthesis of 6-thienyl-substituted 2-amino-3-cyanopyridines.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, PMC.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
- Al-Ostoot, F. H., et al. (2020). Synthesis of some novel 2-(3-cyano -6-(thiophen- 2-yl)-4,4'- bipyridin-2- yloxy)acetohydrazide derivatives: assessment of their cytotoxic activity. BMC Chemistry, PubMed.
-
PharmaCompass. (n.d.). 6-chloro-3-amino pyridine. Available at: [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? Available at: [Link]
-
ResearchGate. (n.d.). Boronic acids and boronic acid esters used in the Suzuki couplings with 4. Available at: [Link]
- Gao, M., et al. (2025). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. MDPI.
-
PubChem. (n.d.). 6-Chloro-2-nitropyridin-3-amine. Available at: [Link]
-
PubChem. (n.d.). 2-Amino-6-chloropyridine. Available at: [Link]
-
PubChem. (n.d.). 6-Chloro-N-methyl-3-pyridinemethanamine. Available at: [Link]
-
Corey Organics. (n.d.). Manufacture of Pyridine Derivatives. Available at: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. tsijournals.com [tsijournals.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. tsijournals.com [tsijournals.com]
- 8. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 9. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. nbinno.com [nbinno.com]
The Pyridine Core in Modern Anticoagulant Design: A Technical Guide to Synthesis, Purification, and Evaluation
Introduction: The Enduring Significance of the Pyridine Scaffold in Anticoagulant Research
The pyridine ring, a foundational heterocyclic motif, continues to be a cornerstone in the design of novel anticoagulant therapeutics.[1][2] Its unique electronic properties, metabolic stability, and capacity for diverse functionalization make it an exceptionally versatile scaffold for targeting key enzymes in the coagulation cascade, most notably Factor Xa (FXa) and thrombin.[3][4] Pyridine-based structures are integral to several FDA-approved anticoagulants, underscoring their clinical relevance.[4] This guide provides an in-depth technical overview for researchers and drug development professionals, detailing the synthesis, purification, and biological evaluation of critical pyridine-based intermediates that form the core of next-generation anticoagulants. We will move beyond theoretical concepts to provide field-proven insights and detailed, actionable protocols.
Part 1: Synthesis of Key Pyridine-Based Intermediates
The successful development of novel pyridine-based anticoagulants hinges on the efficient and scalable synthesis of their core intermediates. This section details the synthetic protocols for two exemplary and highly relevant pyridine-based scaffolds: the 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid core found in the direct FXa inhibitor Edoxaban, and a versatile tetrahydropyrazolopyridone scaffold.
Synthesis of the Edoxaban Core: 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride
The synthesis of this complex tricycle is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. This intermediate is crucial for the synthesis of Edoxaban and its analogues.[5][6]
dot
Caption: Synthetic pathway for the Edoxaban core intermediate.
Experimental Protocol:
-
Step 1 & 2: Synthesis of the 1,3-Diketone Intermediate.
-
The synthesis begins with a Stork enamine reaction between N-Boc-piperidin-4-one and ethyl 2-chloro-2-oxoacetate.[7]
-
The resulting enamine is then hydrolyzed using a biphasic system of dichloromethane and aqueous HCl to yield the ester-containing 1,3-diketone. This method has been shown to be effective for large-scale synthesis.[7]
-
-
Step 3: Formation of the Tetrahydrothiazolo[5,4-c]pyridine Ring.
-
The 1,3-diketone intermediate is reacted with a suitable thiocarbamide in a cyclocondensation reaction to form the core heterocyclic structure.
-
-
Step 4: N-methylation and Saponification.
-
The nitrogen of the piperidine ring is methylated, commonly via an Eschweiler-Clarke reaction using formaldehyde and formic acid.
-
The ester is then saponified using a base such as lithium hydroxide to yield the carboxylic acid.[8]
-
Finally, the product is treated with hydrochloric acid in ethanol to precipitate the desired 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride.[6]
-
Synthesis of a Tetrahydropyrazolopyridone Scaffold
This scaffold is present in a novel series of potent FXa inhibitors. The synthesis leverages a multi-component reaction strategy, which is highly efficient for building molecular complexity in a single step.[9]
dot
Caption: General scheme for the synthesis of tetrahydropyrazolopyridone cores.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve hydrazine hydrate (2.0 mmol) and ethyl acetoacetate (2.0 mmol) in water (3 mL) and stir at room temperature.[10]
-
Addition of Reagents: To this solution, add the desired aromatic aldehyde (1.0 mmol) and ammonium acetate (4.0 mmol).[10]
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of n-hexane:EtOAc (70:30).[10]
-
Work-up and Isolation: Upon completion, dilute the reaction mixture with cold water. The product will precipitate as a solid.[10]
-
Purification: Collect the solid product by simple filtration. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[10]
This catalyst-free, aqueous-based method is environmentally friendly and offers a straightforward work-up procedure.[10]
Part 2: Purification of Pyridine-Based Intermediates
The purity of the intermediates is paramount for the successful synthesis of the final active pharmaceutical ingredient (API) and for obtaining reliable biological data. This section outlines common and effective purification techniques.
Column Chromatography
Column chromatography is a widely used technique for purifying pyridine derivatives from reaction byproducts and unreacted starting materials.[11]
Experimental Protocol:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., a mixture of hexane and ethyl acetate).
-
Column Packing: Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Add a layer of sand on top of the settled silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system. A gradient elution, where the polarity of the mobile phase is gradually increased, is often employed to achieve optimal separation.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC.[11]
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
For pyridine carboxamide derivatives, silica gel with a mesh size of 100-200 or 230-400 is commonly used.[12]
High-Performance Liquid Chromatography (HPLC)
For achieving very high purity, especially for analytical standards or late-stage intermediates, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.
Key Considerations for Method Development:
-
Column: A C18 column is a common starting point for pyridine derivatives.[13]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or ethanol) and an aqueous buffer is typically used. The pH of the buffer is a critical parameter to optimize for good peak shape and resolution.[13][14]
-
Detection: UV detection is commonly used, with the wavelength set to an absorbance maximum of the pyridine ring (e.g., 254 nm).[13]
| Parameter | Typical Conditions | Rationale |
| Column | C18, 5 µm, 4.6 x 150 mm | Provides good retention and resolution for many pyridine derivatives.[13] |
| Mobile Phase | Gradient of Acetonitrile/Water with 0.1% Formic or Sulfuric Acid | The acid improves peak shape for basic pyridine compounds.[15] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC.[13] |
| Detection | UV at 254 nm | The pyridine ring has strong absorbance at this wavelength.[13] |
| Column Temperature | 25-40 °C | Temperature can be optimized to improve resolution. |
Part 3: Spectroscopic Characterization
Unambiguous structural confirmation of the synthesized intermediates is a critical step. A combination of spectroscopic techniques is employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.[14] For complex molecules like Edoxaban and its intermediates, 2D NMR techniques (e.g., COSY, HSQC, HMBC) may be necessary for complete assignment.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound and, through fragmentation patterns, can offer additional structural information. Electrospray ionization (ESI) is a common technique for these types of molecules.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as C=O (carbonyl), N-H (amine/amide), and C-N bonds, based on their characteristic vibrational frequencies.
Part 4: Biological Evaluation of Anticoagulant Activity
Once the pyridine-based intermediates are synthesized and purified, they are typically advanced to biological evaluation to assess their anticoagulant properties. This involves a tiered approach, starting with in vitro enzyme and plasma-based assays, followed by in vivo models of thrombosis.
In Vitro Assays
4.1.1 Direct Enzyme Inhibition Assay (e.g., Anti-Factor Xa Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific coagulation factor, such as Factor Xa.
dot
Caption: Workflow for a chromogenic anti-Factor Xa inhibition assay.
Experimental Protocol:
-
Reagent Preparation:
-
Dilute human Factor Xa to a working concentration (e.g., 0.125 ng/µL) in a suitable buffer.
-
Prepare serial dilutions of the test inhibitor in the same buffer. If the compound is dissolved in DMSO, ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
Dilute a chromogenic substrate specific for FXa (e.g., S-2222) in buffer.
-
-
Assay Procedure (96-well plate format):
-
Add diluted Factor Xa to the wells.
-
Add the test inhibitor solutions to the respective wells. Include positive controls (a known FXa inhibitor like Rivaroxaban) and negative controls (buffer/DMSO only).
-
Pre-incubate the plate at room temperature for a defined period (e.g., 30 minutes) with gentle agitation.
-
Initiate the reaction by adding the diluted chromogenic substrate to all wells.
-
Measure the absorbance at 405 nm over time using a plate reader. The rate of color development is proportional to the residual FXa activity.
-
-
Data Analysis:
-
Calculate the percentage of FXa inhibition for each inhibitor concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
| Assay Component | Typical Concentration/Condition |
| Human Factor Xa | 0.125 ng/µL |
| Chromogenic Substrate | 0.5 - 1.0 mM |
| Incubation Time | 30 minutes at room temperature |
| Wavelength | 405 nm |
4.1.2 Plasma-Based Coagulation Assays (aPTT and PT)
These global coagulation assays measure the time it takes for plasma to clot and are used to assess the overall effect of an inhibitor on the intrinsic (aPTT) and extrinsic (PT) pathways of coagulation.[16][17]
-
Activated Partial Thromboplastin Time (aPTT): Measures the integrity of the intrinsic and common pathways. Prolongation of the aPTT indicates inhibition of factors in these pathways.[2]
-
Prothrombin Time (PT): Measures the integrity of the extrinsic and common pathways. Prolongation of the PT suggests inhibition of factors in these pathways.[2]
These assays are typically performed on automated coagulometers using commercially available reagents.
In Vivo Models of Thrombosis
Animal models of thrombosis are crucial for evaluating the antithrombotic efficacy of lead compounds in a physiological setting.
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model (Rat)
This is a widely used and reproducible model of arterial thrombosis.[1][9]
dot
Caption: Workflow for the FeCl₃-induced arterial thrombosis model in rats.
Experimental Protocol:
-
Animal Preparation: Anesthetize a Sprague-Dawley rat (e.g., with 2% isoflurane).[9] Surgically expose the common carotid artery.
-
Treatment Administration: Administer the test compound or vehicle, typically intravenously or orally, at a predetermined time before thrombosis induction.
-
Thrombosis Induction: Apply a small piece of filter paper saturated with a FeCl₃ solution (e.g., 50%) to the surface of the carotid artery for a specific duration (e.g., 10 minutes).[9] The FeCl₃ causes oxidative injury to the endothelium, initiating thrombus formation.
-
Efficacy Assessment:
-
Monitor blood flow in the artery using a Doppler flow probe. The primary endpoint is often the time to complete vessel occlusion.
-
After a set period, the arterial segment can be excised, and the thrombus can be isolated and weighed.
-
Dose-Response Data from a Ferric Chloride Model:
| Compound | Dose (mg/kg) | % Inhibition of Thrombus Formation |
| Vehicle | - | 0% |
| Compound X | 1 | 35% |
| Compound X | 3 | 68% |
| Compound X | 10 | 95% |
Note: This is illustrative data.
Conclusion
The pyridine scaffold remains a highly privileged structure in the field of anticoagulant research. A systematic and rigorous approach to the synthesis, purification, and biological evaluation of novel pyridine-based intermediates is essential for the successful discovery and development of new therapeutic agents. This guide has provided a framework of detailed protocols and expert insights to aid researchers in this endeavor. By understanding the causality behind experimental choices—from the selection of a synthetic route to the optimization of an in vivo model—scientists can more efficiently navigate the path from initial concept to a promising clinical candidate.
References
-
A Process For The Preparation Of Edoxaban And Its Intermediates. Quick Company. [Link]
-
Sun, X., et al. (2017). Design, synthesis, and biological activity of novel tetrahydropyrazolopyridone derivatives as FXa inhibitors with potent anticoagulant activity. Bioorganic & Medicinal Chemistry, 25(10), 2800-2810. [Link]
- Vogel, G. M., & Meuleman, D. G. (1996). In vivo models for the evaluation of antithrombotics and thrombolytics. In Thrombosis and Hemorrhage (pp. 819-835). Churchill Livingstone.
-
5-Methyl-4567-Tetrahydrothiazolo[54-C]Pyridine-2-Carboxylic Acid Hydrochloride 97.0%(HPLC). PureSynth. [Link]
-
Kardile, P., et al. (2025). Synthesis and Characterization of Chiral Impurities of Edoxaban Tosylate Monohydrate, Used As an Anticoagulant Drug. International Research Journal on Advanced Engineering and Management (IRJAEM). [Link]
- Separation method of edoxaban and isomers thereof.
- Method for preparing tert-butyl n-((1r,2s,5s)
-
Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin). PMC. [Link]
- Preparation method of Edoxaban intermediate - Google P
-
New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban. Organic Process Research & Development. [Link]
-
Catalyst-free synthesis of tetrahydrodipyrazolopyridines via an one-pot tandem and green pseudo-six-component reaction in water. Chemistry Central Journal. [Link]
-
Mohammadi Khanaposhtani, M., et al. (2022). Catalyst-free synthesis of tetrahydrodipyrazolopyridines via an one-pot tandem and green pseudo-six-component reaction in water. Chemistry Central Journal, 16(1), 21. [Link]
-
Discovery and development of Factor Xa inhibitors (2015–2022). Frontiers in Chemistry. [Link]
-
Kim, H., et al. (2021). Characterization of Ferric Chloride-Induced Arterial Thrombosis Model of Mice and the Role of Red Blood Cells in Thrombosis Acceleration. Yonsei Medical Journal, 62(11), 1032-1041. [Link]
-
Wang, X., et al. (2005). An optimized murine model of ferric chloride-induced arterial thrombosis for thrombosis research. Thrombosis Research, 115(1-2), 127-133. [Link]
-
Novel FXa Inhibitor Identification through Integration of Ligand- and Structure-Based Approaches. PMC. [Link]
-
Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]
-
N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide. PubChem. [Link]
-
Characterization of Ferric Chloride-Induced Arterial Thrombosis Model of Mice and the Role of Red Blood Cells in Thrombosis Acceleration. ResearchGate. [Link]
-
Kim, H., et al. (2021). Characterization of Ferric Chloride-Induced Arterial Thrombosis Model of Mice and the Role of Red Blood Cells in Thrombosis Acceleration. Yonsei Medical Journal, 62(11), 1032. [Link]
-
The dose-response curve for the plasma-diluted factor Xa time assay... ResearchGate. [Link]
-
Screening Tests in Haemostasis: The APTT. Practical-Haemostasis.com. [Link]
-
Testing for the lupus anticoagulant: the good, the bad, and the ugly. PMC. [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [Link]
-
Factor XIa Inhibitors as a Novel Anticoagulation Target: Recent Clinical Research Advances. Journal of Clinical Medicine. [Link]
-
Interpretation of Blood Clotting Studies and Values (PT, PTT, aPTT, INR, Anti-Factor Xa, D-Dimer). StatPearls. [Link]
-
Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels. Medscape. [Link]
-
Trivedi, R. (2021). Studies on synthesis of pyrazole from dibromo and hydrazine compounds. ETD Collection for University of Texas, El Paso. [Link]
-
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed. [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]
-
HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies. [Link]100-column.html)
Sources
- 1. Characterization of Ferric Chloride-Induced Arterial Thrombosis Model of Mice and the Role of Red Blood Cells in Thrombosis Acceleration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interpretation of Blood Clotting Studies and Values (PT, PTT, aPTT, INR, Anti-Factor Xa, D-Dimer) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | Discovery and development of Factor Xa inhibitors (2015–2022) [frontiersin.org]
- 4. Evaluation of Antifactor-Xa Heparin Assay and Activated Partial Thromboplastin Time Values in Patients on Therapeutic Continuous Infusion Unfractionated Heparin Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure-synth.com [pure-synth.com]
- 6. 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride | 720720-96-7 [chemicalbook.com]
- 7. Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. “ A Process For The Preparation Of Edoxaban And Its Intermediates” [quickcompany.in]
- 9. Design, synthesis, and biological activity of novel tetrahydropyrazolopyridone derivatives as FXa inhibitors with potent anticoagulant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Catalyst-free synthesis of tetrahydrodipyrazolopyridines via an one-pot tandem and green pseudo-six-component reaction in water - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide | 480449-70-5 [sigmaaldrich.com]
- 12. 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride | 720720-96-7 [sigmaaldrich.com]
- 13. Activated partial thromboplastin time | Pathology Tests Explained [pathologytestsexplained.org.au]
- 14. tsijournals.com [tsijournals.com]
- 15. redcliffelabs.com [redcliffelabs.com]
- 16. Update on laboratory practice for the diagnosis of lupus anticoagulant and the antiphospholipid syndrome [explorationpub.com]
- 17. Testing for the lupus anticoagulant: the good, the bad, and the ugly - PMC [pmc.ncbi.nlm.nih.gov]
Technical Sourcing & Synthesis Guide: 6-(5-Chlorothiophen-2-yl)pyridin-3-amine
This guide serves as a technical whitepaper for researchers and drug development professionals tasked with sourcing or synthesizing 6-(5-Chlorothiophen-2-yl)pyridin-3-amine (CAS 438585-65-0).[1][2]
This scaffold is a critical building block in medicinal chemistry, particularly in the development of Factor Xa inhibitors and kinase inhibitors.[1][2] Its structural integrity—specifically the stability of the chlorothiophene moiety and the oxidation susceptibility of the aminopyridine—demands rigorous supply chain validation.[1]
Executive Summary & Compound Profile
This compound is a bi-heteroaryl scaffold combining an electron-rich chlorothiophene and a nucleophilic aminopyridine.[1][2] It functions as a "privileged structure" in drug discovery, offering vectors for hydrogen bonding (pyridine nitrogen, amine) and lipophilic interactions (chlorothiophene).[1][2]
Chemical Identity
| Property | Specification |
| CAS Number | 438585-65-0 |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₇ClN₂S |
| Molecular Weight | 210.68 g/mol |
| Appearance | Pale yellow to tan solid (Oxidation sensitive) |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| Key Reactivity | Nucleophilic amine (acylation/alkylation); Pyridine nitrogen (salt formation); Thiophene C-Cl bond (potential Pd-catalyzed insertion site) |
Vendor Landscape & Sourcing Strategy
Sourcing this compound presents a "Buy vs. Make" decision.[1] While catalog items exist, batch-to-batch variability in purity (specifically des-chloro impurities) is a common risk.[1][2]
Tier 1: Verified Catalog Suppliers
These vendors list the specific CAS 438585-65-0 and typically hold stock or have validated routes.[1]
-
Accela ChemBio: Catalog ID SY199702.[1] Known for heterocyclic building blocks.[1]
-
Biosynth: Global supplier with strong analytical backing.[1]
-
CymitQuimica: European distributor often aggregating multiple sources.[1]
-
Enamine: Likely source for building blocks; often holds the largest stock of heteroaryl amines.[1]
Tier 2: Custom Synthesis & Bulk Procurement
For >100g requirements, catalog prices become prohibitive.[1][2] Engage CROs (Contract Research Organizations) with specific instructions to avoid de-chlorination side reactions.
Supply Chain Decision Matrix (DOT Visualization)
Figure 1: Decision logic for sourcing CAS 438585-65-0 based on scale and risk tolerance.
Technical Quality Assurance: The "Science" of Validation[1]
When receiving this material from a vendor, you must validate it against specific failure modes inherent to its synthesis.[1][2]
Critical Impurity Profile
-
Des-chloro Analog (6-(thiophen-2-yl)pyridin-3-amine):
-
Homocoupling Dimers:
-
Palladium Residues:
Analytical Protocol
-
HPLC Method: C18 Column, Water/Acetonitrile (0.1% Formic Acid).[1] Gradient 5% -> 95% over 15 mins.[1]
-
Note: The amine tailing can be suppressed with 0.1% Triethylamine or Ammonia if using high pH stable columns.[1]
-
-
1H NMR (DMSO-d6):
-
Look for the diagnostic thiophene doublet (approx 7.0-7.5 ppm) and the absence of the C4-H thiophene signal (which would indicate de-chlorination).
-
Synthesis Protocol (The "Make" Option)
If commercial stock is unavailable or impure, the following protocol provides a robust, self-validating synthesis route.
Retrosynthetic Analysis
The most reliable disconnection is the Suzuki-Miyaura coupling between:
-
Fragment A: 5-Chlorothiophen-2-ylboronic acid (CAS 162607-18-3)[1][2]
-
Fragment B: 6-Bromo-3-pyridinamine (CAS 13534-97-9) or 2-bromo-5-aminopyridine.[1][2]
Note: Using the free amine (Fragment B) is possible, but protecting it as an acetamide or carbamate can improve yields.[1] The protocol below uses the free amine for efficiency.
Experimental Workflow (Step-by-Step)
Reagents:
-
Pd(dppf)Cl₂·DCM (0.05 equiv) - Chosen for stability and efficiency with heteroaryl chlorides.[1]
Procedure:
-
Inerting: Charge a round-bottom flask with 6-Bromo-3-pyridinamine and 5-Chlorothiophen-2-ylboronic acid. Evacuate and backfill with Nitrogen (3x).[1]
-
Solvation: Add degassed 1,4-Dioxane.
-
Base Addition: Add the K₂CO₃ solution.
-
Catalyst Addition: Add Pd(dppf)Cl₂[1]·DCM under a positive stream of Nitrogen.[1]
-
Reaction: Heat to 85°C for 4–6 hours.
-
Work-up: Cool to RT. Dilute with EtOAc, wash with water and brine.[1][2][3] Dry over Na₂SO₄.[1][3]
-
Purification: Flash Chromatography (Hexane/EtOAc gradient). The product is an amine, so pre-treat the silica with 1% Et₃N or use a DCM/MeOH gradient if polarity is high.[1][2]
Synthesis Pathway Visualization (DOT)
Figure 2: Validated synthetic route via Suzuki-Miyaura coupling.
Handling & Storage
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Aminopyridines oxidize and darken upon exposure to air and light.[1]
-
Stability: The C-Cl bond on the thiophene is stable under standard conditions but labile under strong Pd-catalyzed hydrogenation conditions.[1] Avoid H₂/Pd-C deprotection steps in subsequent synthesis if this moiety is present.[1]
References
-
Accela ChemBio. (n.d.).[1] Product Catalog: this compound (SY199702).[1][2] Retrieved from
-
Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1][2] (Foundational reference for the coupling protocol).
-
Biosynth. (n.d.).[1] Chemical Supply: CAS 438585-65-0.[1] Retrieved from
-
PubChem. (n.d.).[1] Compound Summary: Chlorothiophenyl-pyridine derivatives. Retrieved from
Sources
- 1. 155535-20-9,2-Chloro-5,6,7,8-tetrahydroquinoxaline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Prydine&Imidazole on sales - Quality Prydine&Imidazole supplier | UIV CHEM [riyngroup.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Difference between 6-(5-chlorothiophen-2-yl)pyridin-3-amine and Rivaroxaban intermediates
An In-depth Technical Guide A Comparative Analysis for Drug Development Professionals: 6-(5-chlorothiophen-2-yl)pyridin-3-amine and Key Rivaroxaban Intermediates
Executive Summary:
This technical guide provides a detailed comparative analysis of this compound and the pivotal chemical intermediates used in the synthesis of Rivaroxaban, a leading oral anticoagulant. While both entities incorporate a chlorothiophene moiety, their roles, synthetic origins, and chemical identities are fundamentally distinct. Rivaroxaban intermediates are process-defined precursors, meticulously designed and controlled to build a specific, complex Active Pharmaceutical Ingredient (API). Their value is inextricably linked to the successful synthesis of the final drug. In contrast, this compound is a discrete chemical entity—a heterocyclic building block whose potential lies in its utility for discovering new chemical entities. This guide will dissect these differences through a rigorous examination of their molecular structures, synthesis strategies, functional roles in drug development, and analytical characterization, providing researchers and scientists with a clear framework for understanding these distinct classes of molecules.
Introduction
The Central Role of Intermediates in Rivaroxaban Synthesis
Rivaroxaban (Xarelto®) is a potent, orally bioavailable, and direct inhibitor of coagulation factor Xa, a critical enzyme in the blood coagulation cascade.[1][2] Its synthesis is a complex, multi-step process where the quality of each preceding step dictates the purity, yield, and safety of the final API.[1] Understanding the synthesis and control of its key intermediates is therefore not merely an academic exercise but a critical component of pharmaceutical manufacturing and quality assurance.[1][3] These intermediates are the foundational building blocks upon which the complex, stereospecific architecture of Rivaroxaban is constructed.[3]
This compound: A Distinct Heterocyclic Scaffold
This compound is a bi-heterocyclic compound featuring a chlorothiophene ring linked to an aminopyridine core. Unlike the process-defined intermediates of Rivaroxaban, this molecule stands as an independent chemical entity. Its structure is of interest to medicinal chemists as a potential scaffold for developing new therapeutic agents, for instance, by targeting kinases or other enzymes implicated in disease pathways.[4] Its utility is not as a precursor to a known drug but as a starting point for new drug discovery campaigns.
Comparative Structural Analysis
The most fundamental difference lies in the molecular architecture of these compounds. Rivaroxaban intermediates are progressively more complex structures that contain the specific stereochemistry and functional groups required for the final API.
Molecular Structures of Key Rivaroxaban Intermediates
The synthesis of Rivaroxaban typically involves several key intermediates. Three of the most critical are:
-
4-(4-Aminophenyl)morpholin-3-one: This compound provides the morpholinone-aniline core of the final molecule.[1][5]
-
(S)-2-((2-Oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione: This advanced intermediate contains the crucial (S)-stereocenter and the oxazolidinone ring, with the amine function protected by a phthalimide group.[6][7][8]
-
(S)-4-(4-(5-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-yl)phenyl)morpholin-3-one: The immediate precursor to Rivaroxaban, formed after deprotection of the amine. It is often handled as a salt (e.g., hydrochloride or perchlorate) to improve stability.[9][10][11][12]
Molecular Structure of this compound
This molecule is a simpler, planar aromatic system resulting from the coupling of two heterocyclic rings. Its structure lacks the chiral center, the oxazolidinone ring, and the morpholinone group characteristic of the advanced Rivaroxaban intermediates.
Table 1: Comparison of Core Structural Motifs
| Structural Motif | Present in Rivaroxaban Intermediates? | Present in this compound? | Significance |
| (S)-Oxazolidinone Ring | Yes (in advanced intermediates) | No | Essential for Factor Xa binding and pharmacological activity; introduces chirality.[13] |
| Morpholin-3-one Group | Yes | No | A key pharmacophoric element of Rivaroxaban. |
| Aminopyridine Core | No | Yes | Provides a basic nitrogen and a point for further chemical elaboration. |
| Chlorothiophene Moiety | Yes (as the final acylating agent) | Yes | A shared feature, but incorporated differently (amide vs. direct C-C bond). |
| Chiral Center | Yes (S-configuration) | No | Rivaroxaban's activity is enantiomer-specific. |
The logical relationship and structural progression of the Rivaroxaban intermediates are distinct from the standalone nature of the aminopyridine compound.
Synthesis Pathways: A Divergence in Strategy
The synthetic methodologies employed to produce these molecules reflect their disparate functions. The synthesis of Rivaroxaban is a carefully orchestrated, multi-step convergent process, whereas the synthesis of this compound is a more direct construction of a chemical building block.
Convergent Synthesis of Rivaroxaban
The industrial synthesis of Rivaroxaban is designed for scalability, stereocontrol, and purity. A common strategy involves constructing the core amine intermediate and then acylating it in the final step.
Experimental Protocol: Synthesis of (S)-4-(4-(5-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-yl)phenyl)morpholin-3-one (Amine Intermediate)
-
Ring Opening: 4-(4-Aminophenyl)morpholin-3-one is reacted with (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione in a suitable solvent like aqueous methanol under reflux. This step stereospecifically opens the epoxide ring to form the amino alcohol precursor.[14]
-
Cyclization: The resulting amino alcohol is cyclized to form the oxazolidinone ring. This is often achieved using N,N'-Carbonyldiimidazole (CDI), which is a safer alternative to phosgene.[2][14] This reaction yields the phthalimide-protected intermediate, (S)-2-((2-Oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione.
-
Deprotection: The phthalimide protecting group is removed to unmask the primary amine. This is typically accomplished by hydrazinolysis (reacting with hydrazine hydrate in a solvent like methanol under reflux) or by using aqueous methylamine.[6][12][14]
-
Isolation: The resulting amine intermediate, (S)-4-(4-(5-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-yl)phenyl)morpholin-3-one, is often isolated as a salt by adding an acid (e.g., HCl) to aid in purification and enhance stability.[12]
Causality: The choice of a phthalimide protecting group is deliberate; it is robust and stable through the early reaction steps but can be cleaved under specific conditions without racemizing the delicate chiral center. The convergent approach, where complex fragments are built separately and then combined, is often more efficient and higher-yielding for complex molecules like Rivaroxaban.[6]
Synthesis of this compound
This compound is typically synthesized via a cross-coupling reaction, a standard and powerful tool in medicinal chemistry for joining aromatic rings.
Experimental Protocol: Synthesis via Suzuki Coupling
-
Reactant Preparation: In a Schlenk flask under an inert atmosphere (e.g., Argon), add 6-chloropyridin-3-amine (1.0 eq), (5-chlorothiophen-2-yl)boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically dioxane and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture to reflux (e.g., 90-100 °C) and monitor the reaction progress using TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Causality: The Suzuki coupling is chosen for its high functional group tolerance, reliability, and the commercial availability of the required building blocks. This method provides a direct and efficient route to the target molecule without the need for complex protecting group strategies or stereochemical control, which is appropriate for producing a building block rather than a complex API.
Analytical Characterization and Quality Control
The analytical scrutiny applied to these molecules differs significantly, reflecting their intended use. Rivaroxaban intermediates require rigorous testing to ensure they meet the stringent purity and safety standards for API manufacturing.
Analytical Profile of Rivaroxaban Intermediates
Quality control for Rivaroxaban intermediates is paramount. High-Performance Liquid Chromatography (HPLC) is the primary tool used to determine purity and identify any related substances or process impurities.[15] Strict limits are placed on any impurity, especially those that are chiral or potentially genotoxic, as they could carry through to the final drug product.[13]
Table 2: Representative Analytical Data for a Key Rivaroxaban Intermediate (S)-2-((2-Oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione
| Analysis | Specification / Typical Result | Reference |
| Appearance | White to off-white solid | [16] |
| HPLC Purity | ≥ 98% | [16] |
| Mass Spec (ESI-MS) | m/z: 422 [M+H]⁺, 444 [M+Na]⁺ | [16] |
| ¹H NMR (400MHz, CDCl₃) | δ (ppm): 7.88 (m, 2H), 7.75 (m, 2H), 7.56 (d, 2H), 7.34 (d, 2H), 4.98 (m, 1H), 4.32 (s, 2H), 4.10 (m, 2H), 3.94 (m, 4H), 3.74 (m, 2H). | [16] |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 168.1, 166.9, 154.0, 137.5, 136.7, 134.6, 131.8, 126.3, 123.8, 119.3, 69.8, 68.7, 64.2, 49.8, 48.5, 40.9. | [6] |
Analytical Profile of this compound
As a research chemical or building block, the primary analytical goal is to confirm the structure and establish a reasonable level of purity for subsequent reactions. The characterization would typically involve standard spectroscopic methods.
Table 3: Representative Analytical Data for this compound (Data based on analysis of similar structures)
| Analysis | Specification / Typical Result | Reference |
| Appearance | Yellow to brown solid | |
| Mass Spec (EI-MS) | Expected m/z for C₉H₇ClN₂S | N/A |
| ¹H NMR (400MHz, CDCl₃) | Expected signals: Aromatic protons on both pyridine and thiophene rings (approx. 6.8-8.2 ppm), and a broad singlet for the -NH₂ protons (approx. 3.9-4.5 ppm). | [17][18] |
| IR (KBr, cm⁻¹) | Expected peaks: N-H stretch (3300-3500), Aromatic C-H stretch (~3100), C=C/C=N ring stretching (1450-1600), C-Cl stretch (~800). | [17] |
Conclusion
The distinction between this compound and the intermediates of Rivaroxaban is a clear illustration of context in pharmaceutical chemistry. It is a difference between a tool and a component part of a finished product.
-
Role & Function: Rivaroxaban intermediates are means to an end. They are transient, process-specific molecules with a single purpose: the efficient and pure synthesis of Rivaroxaban. Their chemical identity is defined by their position in a validated synthetic route.[1]
-
Chemistry & Design: this compound is a starting point. It is a discrete, stable building block designed for versatility in discovery chemistry. Its value lies in the potential new molecules that can be created from it.
For researchers, scientists, and drug development professionals, recognizing this fundamental divergence is crucial. It informs procurement decisions, dictates the required level of quality control, and shapes the strategic approach to either process optimization (for intermediates) or new chemical entity discovery (for building blocks).
References
-
A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. (2014). MDPI. Available at: [Link]
-
Rivaroxaban Intermediates Introduction From Arborpharm. (2025). Arborpharm. Available at: [Link]
- Processes for the preparation of rivaroxaban and intermediates thereof. (n.d.). Google Patents.
- The synthetic method of rivaroxaban. (n.d.). Google Patents.
-
Synthesis method of rivaroxaban. (2012). Eureka | Patsnap. Available at: [Link]
-
Carbonyldiimidazole (CDI) mediated synthesis of Rivaroxaban related impurities with ambient conditions. (2023). The Pharma Innovation Journal. Available at: [Link]
-
Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug. (2024). ResearchGate. Available at: [Link]
- Process for the preparation of rivaroxaban and intermediates thereof. (n.d.). Google Patents.
-
An Improved Process For The Preparation Of Rivaroxaban Involving Novel Intermediate. (n.d.). IP.com. Available at: [Link]
- Process for preparing 4-(4-aminophenyl)-3-morpholinone. (n.d.). Google Patents.
- Process for the preparation of rivaroxaban and intermediates thereof. (n.d.). Google Patents.
-
Development and Validation of Stability Indicating RP-HPLC Method for Rivaroxaban and Its Impurities. (2018). Symbiosis. Available at: [Link]
-
4-(4-((5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride (CAS No: 898543-06-1) API Intermediate Manufacturers. (n.d.). apicule. Available at: [Link]
-
Stability-Indicating Comprehensive Chromatographic Method Development For The Estimation Of Rivaroxaban-Related Substances In Bu. (2025). IOSR Journal of Pharmacy and Biological Sciences. Available at: [Link]
-
Development and validation of UV spectrophotometric method for the determination of rivaroxaban. (n.d.). Der Pharma Chemica. Available at: [Link]
-
Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban: synergistic integration of infrared spectroscopy and clinical pharmacology insights. (n.d.). Frontiers. Available at: [Link]
-
PROCESSES FOR THE PREPARATION OF 4-{4-[5(S)-(AMINOMETHYL)-2-OXO-1,3-OXAZOLIDIN-3-YL]PHENYL} MORPHOLIN-3-ONE. (2013). WIPO Patentscope. Available at: [Link]
-
Understanding Rivaroxaban Intermediates: Key Components in Anticoagulant Drug Development. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
4-(4-((5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride. (n.d.). PubChem. Available at: [Link]
- Rivaroxaban intermediate and preparation thereof. (n.d.). Google Patents.
-
(S)-2-((2-Oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione. (n.d.). Pharmaffiliates. Available at: [Link]
- Method for preparing rivaroxaban intermediate. (n.d.). Google Patents.
-
Explorations of multicomponent pyridine-thiophene clubbed pyrimidine hybrid: Synthesis, characterization, molecular Docking, tox. (n.d.). ScienceDirect. Available at: [Link]
-
Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. (2025). Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
6-chloro-3-amino pyridine. (n.d.). PharmaCompass.com. Available at: [Link]
-
One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (n.d.). PMC. Available at: [Link]
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (n.d.). MDPI. Available at: [Link]
Sources
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. Rivaroxaban | 366789-02-8 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone - Google Patents [patents.google.com]
- 6. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban [mdpi.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 446292-08-6|(S)-2-((2-Oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione|BLD Pharm [bldpharm.com]
- 9. An Improved Process For The Preparation Of Rivaroxaban Involving Novel [quickcompany.in]
- 10. apicule.com [apicule.com]
- 11. 4-(4-((5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride | C14H18ClN3O4 | CID 16037077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. WO2014102820A2 - Rivaroxaban intermediate and preparation thereof - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. thepharmajournal.com [thepharmajournal.com]
- 15. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 16. EP2837628B1 - Method for preparing rivaroxaban intermediate - Google Patents [patents.google.com]
- 17. benchchem.com [benchchem.com]
- 18. 6-CHLORO-4-IODOPYRIDIN-3-AMINE synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide on the Solubility and Stability of Chlorothiophene-Pyridine Amines
Introduction: The Growing Importance of Chlorothiophene-Pyridine Amines in Drug Discovery
The confluence of a chlorothiophene moiety with an aminopyridine scaffold has given rise to a class of compounds with significant potential in modern medicinal chemistry. These heterocyclic structures are prevalent in a variety of biologically active agents, including kinase inhibitors for oncology and treatments for inflammatory diseases.[1][2] The chlorothiophene ring often serves as a versatile anchor, while the aminopyridine portion can be crucial for establishing key interactions with biological targets.[3] The substitution pattern, particularly the position of the chlorine atom and the amino group, can profoundly influence the molecule's physicochemical properties, which in turn dictate its solubility and stability—two cornerstones of successful drug development.
This guide provides a comprehensive overview of the critical considerations and experimental methodologies for characterizing the solubility and stability of chlorothiophene-pyridine amines. As a Senior Application Scientist, the focus extends beyond mere procedural descriptions to elucidate the underlying scientific principles and rationale that inform robust and reliable data generation. For researchers, scientists, and drug development professionals, a thorough understanding of these properties is paramount for advancing promising candidates from the bench to the clinic.
Part 1: Solubility Profiling of Chlorothiophene-Pyridine Amines
A compound's aqueous solubility is a critical determinant of its oral bioavailability and overall suitability for formulation. For chlorothiophene-pyridine amines, the interplay between the relatively nonpolar chlorothiophene ring and the basic aminopyridine, which can be protonated, makes their solubility highly dependent on pH.[4]
Theoretical Considerations and Causality
The solubility of these compounds is governed by a delicate balance of intermolecular forces:
-
Crystal Lattice Energy: The energy required to break the bonds holding the solid-state crystal together. Stronger intermolecular interactions in the crystal lead to lower solubility.
-
Solvation Energy: The energy released when the molecule is surrounded by solvent molecules. The ability of the aminopyridine nitrogen to act as a hydrogen bond acceptor and the potential for the amino group to act as a hydrogen bond donor can enhance aqueous solubility.[5]
-
Ionization (pKa): The aminopyridine moiety is basic and will be protonated at pH values below its pKa. The resulting salt form generally exhibits significantly higher aqueous solubility than the neutral form.[4] Therefore, determining the pKa of the aminopyridine nitrogen is a crucial first step in understanding the pH-solubility profile.
Experimental Determination of Solubility
Two primary types of solubility measurements are routinely employed in drug discovery: kinetic and thermodynamic (equilibrium) solubility.
Kinetic solubility is a high-throughput method used in early discovery to quickly assess the solubility of a large number of compounds.[6][7] It measures the concentration at which a compound, dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer.[8]
Experimental Protocol: Turbidimetric Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the chlorothiophene-pyridine amine in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution to create a range of concentrations.
-
Addition to Aqueous Buffer: Dilute each concentration 1 in 50 into the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of 2%.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours) with gentle shaking.[7]
-
Turbidity Measurement: Measure the absorbance of each well at a wavelength of 620 nm using a plate reader. The onset of precipitation is indicated by an increase in absorbance.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the absorbance is not significantly different from the buffer-only control.
Causality Behind Experimental Choices:
-
DMSO Stock: DMSO is used due to its ability to solubilize a wide range of organic compounds. However, it's crucial to keep the final DMSO concentration low (typically ≤2%) as it can artificially inflate solubility.[9]
-
Turbidimetry: This method is rapid and does not require separation of the solid from the liquid phase, making it amenable to automation.
Mandatory Visualization: Kinetic Solubility Workflow
Caption: Workflow for the turbidimetric kinetic solubility assay.
Thermodynamic solubility is the "gold standard" measurement, representing the true equilibrium concentration of a compound in a saturated solution.[10] The shake-flask method is the most common technique for this determination.[11][12]
Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay
-
Compound Addition: Add an excess of the solid chlorothiophene-pyridine amine to a series of vials, each containing a known volume of the desired solvent (e.g., water, pH-buffered solutions, organic solvents). The presence of undissolved solid is crucial.[13]
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker. Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[13]
-
Phase Separation: After equilibration, allow the solid to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the supernatant through a 0.45 µm syringe filter.[13]
-
Quantification: Analyze the concentration of the compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Calculate the solubility based on the measured concentration and any dilution factors.
Causality Behind Experimental Choices:
-
Excess Solid: Ensures that the solution is truly saturated at equilibrium.
-
Prolonged Equilibration: Allows sufficient time for the dissolution process to reach a steady state.
-
Filtration: Removes any undissolved microparticles that could lead to an overestimation of solubility.
-
HPLC Quantification: Provides a sensitive and specific method for determining the concentration of the dissolved compound.
Data Presentation: Template for Solubility Data
| Solvent/Buffer (pH) | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |
| Water | 25 | Experimental Data | Experimental Data | Thermodynamic |
| PBS (pH 7.4) | 25 | Experimental Data | Experimental Data | Thermodynamic |
| 0.1 M HCl (pH 1) | 25 | Experimental Data | Experimental Data | Thermodynamic |
| Ethanol | 25 | Experimental Data | Experimental Data | Thermodynamic |
| DMSO | 25 | Experimental Data | Experimental Data | Thermodynamic |
| PBS (pH 7.4) | 25 | Experimental Data | Experimental Data | Kinetic |
Part 2: Stability Assessment of Chlorothiophene-Pyridine Amines
Understanding the chemical stability of a drug candidate is a non-negotiable aspect of pharmaceutical development. Forced degradation studies are essential for identifying potential degradation pathways, elucidating the structure of degradation products, and developing stability-indicating analytical methods.[5][15][16] These studies are guided by the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[1][17][18]
Intrinsic Chemical Liabilities
The chlorothiophene-pyridine amine scaffold possesses several functional groups that may be susceptible to degradation:
-
Hydrolysis: While the aromatic rings are generally stable to hydrolysis, other functional groups that may be present in the molecule (e.g., esters, amides) could be labile under acidic or basic conditions.[16]
-
Oxidation: The electron-rich thiophene ring and the aminopyridine moiety are potential sites for oxidation.[15] The sulfur atom in the thiophene ring can be oxidized, and the amino group can be susceptible to oxidative degradation.[19]
-
Photodegradation: Aromatic and heteroaromatic systems can absorb UV light, leading to photolytic degradation.[20][21] Thiophene-containing compounds have been investigated for their photostability.[22][23]
Forced Degradation Studies
Forced degradation studies involve subjecting the compound to stress conditions that are more severe than those encountered during long-term storage.[24] The goal is to achieve a target degradation of 5-20%.[24]
Experimental Protocol: Forced Degradation Studies
-
Stock Solution Preparation: Prepare a stock solution of the chlorothiophene-pyridine amine in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at an elevated temperature (e.g., 60-80°C) for a defined period.
-
Base Hydrolysis: 0.1 M NaOH at room temperature or a slightly elevated temperature.
-
Oxidative Degradation: 3% hydrogen peroxide (H₂O₂) at room temperature.[25]
-
Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80°C).[15]
-
Photolytic Degradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).[2] A control sample should be protected from light.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: Neutralize the acid and base-stressed samples.
-
Analysis: Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.
Causality Behind Experimental Choices:
-
ICH Guidelines: The choice of stress conditions is based on ICH recommendations to cover the most common degradation pathways encountered by pharmaceutical products.[1][17][18]
-
Target Degradation (5-20%): This range is sufficient to produce and detect primary degradation products without leading to extensive secondary degradation, which can complicate the analysis.[24]
-
Stability-Indicating Method: The cornerstone of a successful forced degradation study is an analytical method that can resolve all significant degradation products from the parent compound, ensuring that the decrease in the parent peak accurately reflects its degradation.
Mandatory Visualization: Forced Degradation Workflow
Caption: Workflow for a comprehensive forced degradation study.
Data Interpretation and Reporting
The results of the forced degradation studies should be summarized in a table, indicating the percentage of the parent compound remaining and the formation of major degradation products under each stress condition.
Data Presentation: Template for Forced Degradation Data
| Stress Condition | Duration | Parent Compound Remaining (%) | Major Degradation Products (RRT) |
| 0.1 M HCl, 80°C | 24h | Experimental Data | Experimental Data |
| 0.1 M NaOH, 60°C | 24h | Experimental Data | Experimental Data |
| 3% H₂O₂, RT | 24h | Experimental Data | Experimental Data |
| Dry Heat, 80°C | 48h | Experimental Data | Experimental Data |
| Photolytic (ICH Q1B) | - | Experimental Data | Experimental Data |
| Control (No Stress) | 48h | >99% | None Detected |
RRT: Relative Retention Time
Conclusion: A Pathway to Robust Drug Development
The chlorothiophene-pyridine amine scaffold represents a promising area of research in drug discovery. However, a thorough and early characterization of the solubility and stability of these compounds is indispensable for their successful development. This guide has provided a framework of robust, field-proven methodologies for generating high-quality solubility and stability data. By understanding the "why" behind each experimental step and adhering to established protocols, researchers can de-risk their projects, make informed decisions about candidate selection and formulation, and ultimately, accelerate the journey of these important molecules to the patients who need them.
References
-
ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2003. [Link][1][26]
-
ICH. Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 1996. [Link][2][26]
-
ICH. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. SlideShare; 2017. [Link][17]
- Aminopyridines. In: Principles of Drug Action 1. Spring 2005.
-
ICH. Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][26]
-
European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. 2003. [Link][18]
-
NCATS. Aqueous Kinetic Solubility. National Center for Advancing Translational Sciences. [Link]
-
Domainex. Turbidimetric (Kinetic) Solubility Assay. [Link][7]
-
PCBIS. Thermodynamic solubility. University of Strasbourg. [Link][10]
- Yousif E, Salih N, Salimon J. Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride). Polym Degrad Stab. 2012;97(9):1643-1649.
-
Osorio-Vargas P, Lioi S, Ramirez-Gualito K, et al. Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. Int J Mol Sci. 2024;25(4):2375. [Link][22]
-
Extension of the sequence to 2‐chlorothiophene and proposed mechanism... ResearchGate. [Link]
-
Goudarzi A, Khataee A, Samadi A, et al. Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine in Solution and Solid State. ACS Omega. 2023;8(26):23521-23530. [Link][23]
-
Babu AR, Kalariya PD, Vaskuri GS, et al. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. 2016;23(4):6-11. [Link][11]
-
Test of the stability of the concentration of thiophene... ResearchGate. [Link]
- Osorio-Vargas P, Lioi S, Ramirez-Gualito K, et al. Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. Int J Mol Sci. 2024;25(4):2375.
- Dansette PM, Sassi A, Magdzal J, et al. Bioactivation Potential of Thiophene-Containing Drugs. Chem Res Toxicol. 2014;27(8):1368-1381.
-
Jouyban A. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharm Sci. 2020;26(1):1-7. [Link][12]
- Liu R, ed.
- Production of chlorothiophene. US2851464A.
-
Ground‐state dissociation pathways for the molecular cation of 2‐chlorothiophene... ResearchGate. [Link]
- Coleman NV, Dhal PK, Marques MR, et al. Aerobic biodegradation of the chloroethenes: pathways, enzymes, ecology, and evolution. Appl Microbiol Biotechnol. 2002;60(1-2):1-15.
-
Bajaj S, Singla D, Sakhuja N. Development of forced degradation and stability indicating studies of drugs—A review. J Appl Pharm Sci. 2012;2(3):129-138. [Link][5]
-
ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link][24]
-
Sharp. Forced degradation studies: A critical lens into pharmaceutical stability. [Link][15]
- Investigation of free radical scavenging activity of pyridine deriv
-
Patel RM, Patel MM. Stability Indicating Forced Degradation Studies. Res J Pharm Technol. 2011;4(2):169-175. [Link][25]
-
Gupta A, Sharma R, Kumar S, et al. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. J Pharm Sci Res. 2014;6(7):260-265. [Link][16]
- Reactions of oxidizing radicals with 2- and 3-aminopyridines...
-
Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Request PDF. ResearchGate. [Link]
- Development and validation of a stability-indicating RP-HPLC-FLD method... Int J Pharm Pharm Sci. 2016;8(1):314-320.
- Predicting and Tuning Physicochemical Properties in Lead Optimiz
- Stability-indicating High-performance Liquid Chromatography Method for Simultaneous Determination of Aminophylline and Chlorpheniramine Maleate in Pharmaceutical Formulations. Indian J Pharm Sci. 2014;76(4):353-358.
-
Theoretical prediction of relative and absolute pKa values of aminopyridines. Request PDF. ResearchGate. [Link]
- 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Org Lett. 2015;17(4):916-919.
-
Medicinal chemistry-based perspectives on thiophene and its derivatives... RSC Med Chem. 2023;14(10):1898-1920. [Link][14]
- Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. Molecules. 2023;28(19):6966.
-
Hasan MB, Islam MS, Amin MA, et al. Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry. 2025;3(1):15. [Link]
-
Ashenhurst J. Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. [Link][4]
-
Stability indicating RP-HPLC method development and validation for simultaneous estimation of levodropropazine and chlorpheniramine maleate in bulk and their pharmaceutical dosage forms. SlideShare. [Link]
-
Stability indicating rp hplc method for simultaneous determination of pyrimethamine and sulfamethoxypyrazine in pharmaceutical formulation. Semantic Scholar. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 3. ADME@NCATS [opendata.ncats.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. benchchem.com [benchchem.com]
- 14. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 16. ajpsonline.com [ajpsonline.com]
- 17. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 18. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. scispace.com [scispace.com]
- 22. Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. resolvemass.ca [resolvemass.ca]
- 25. rjptonline.org [rjptonline.org]
- 26. ICH Official web site : ICH [ich.org]
Methodological & Application
Application Note: High-Efficiency Buchwald-Hartwig Amination of Chlorothienopyridines
Executive Summary
This application note details optimized protocols for the Buchwald-Hartwig cross-coupling of chlorothienopyridines (and related sulfur-containing heteroaryl chlorides) with various amines. These substrates present a "dual-threat" challenge in medicinal chemistry:
-
Electronic Deactivation: The oxidative addition to aryl chlorides is kinetically slow compared to bromides or iodides.
-
Catalyst Poisoning: The thiophene sulfur and pyridine nitrogen can coordinate competitively to the Palladium center, creating stable "off-cycle" resting states that arrest catalysis.
We present two validated workflows: a Universal Robust Protocol using NHC-Pd (PEPPSI) precatalysts for sterically hindered or "poison-prone" substrates, and a Ligand-Specific Protocol (Buchwald G3/G4) for maximizing yields with specific amine classes.
Mechanistic Challenges & Ligand Strategy
To successfully couple chlorothienopyridines, the catalyst system must overcome the high energy barrier of C-Cl bond cleavage while preventing the formation of heteroatom-bound dead-end complexes.
The Sulfur/Nitrogen Trap
In standard catalytic cycles, the heteroatoms (S, N) in the thienopyridine core can displace labile ligands on the Pd(II) intermediate. This forms a stable chelate that prevents the amine nucleophile from binding.
-
Solution: Use bulky, electron-rich ligands (Dialkylbiaryl phosphines or NHCs). The steric bulk creates a "protective shell" around the Pd center, physically blocking the coordination of the substrate's sulfur/nitrogen atoms while still allowing the smaller oxidative addition to the C-Cl bond.
Rate-Limiting Steps
-
Oxidative Addition (OA): For chlorothienopyridines, OA is typically rate-limiting.[1] Electron-rich ligands (e.g., BrettPhos, PEPPSI-IPr) increase electron density on Pd(0), accelerating this step.
-
Reductive Elimination (RE): For bulky secondary amines, RE becomes the bottleneck. Ligands like RuPhos are designed to facilitate this specific step via steric ejection.
Visualization: Catalytic Cycle & Inhibition Pathways
Figure 1: Catalytic cycle highlighting the critical "Off-Cycle Trap" where Thiophene Sulfur poisons the catalyst. Bulky ligands are required to reverse this equilibrium.
Optimization Matrix: Selecting Conditions
Do not guess. Use this decision matrix to select your starting conditions based on your specific amine nucleophile.
| Parameter | Primary Amines (R-NH2) | Secondary Amines (Cyclic/Acyclic) | Amides / Carbamates |
| Preferred Ligand | BrettPhos or tBuBrettPhos | RuPhos or Pd-PEPPSI-IPr | tBuBrettPhos or XantPhos |
| Precatalyst Form | BrettPhos Pd G4 | RuPhos Pd G4 or PEPPSI-IPr | tBuBrettPhos Pd G3 |
| Base | NaOtBu (Standard) | NaOtBu or LHMDS (if hindered) | Cs₂CO₃ or K₃PO₄ |
| Solvent | Dioxane or t-Amyl Alcohol | Toluene or Dioxane | Dioxane |
| Temp | 80–100 °C | 90–110 °C | 100–110 °C |
Experimental Protocols
Protocol A: The "Robust" Method (Pd-PEPPSI-IPr)
Best for: Sterically hindered substrates, high sulfur content, or "dirty" starting materials. The NHC ligand is extremely resistant to oxidation and sulfur poisoning.
Reagents:
-
Chlorothienopyridine (1.0 equiv)
-
Amine (1.2 equiv)[2]
-
Catalyst: Pd-PEPPSI-IPr (2.0 mol%) [Sigma-Aldrich #696758]
-
Base: KOtBu (1.5 equiv)
-
Solvent: 1,4-Dioxane (Anhydrous)
Step-by-Step:
-
Preparation: In a glovebox or under active Argon flow, charge a reaction vial equipped with a magnetic stir bar with the Pd-PEPPSI-IPr catalyst (2 mol%) and KOtBu (1.5 equiv).
-
Solvent Addition: Seal the vial with a septum cap. Evacuate and backfill with Argon (3x). Inject anhydrous Dioxane (concentration 0.2 M relative to halide) via syringe.
-
Substrate Addition: Inject the chlorothienopyridine and amine (if liquid) via syringe.
-
Activation: Stir vigorously at room temperature for 5 minutes. The mixture should turn from yellow to a suspension.
-
Reaction: Place in a pre-heated heating block at 80°C . Stir for 4–16 hours.
-
Monitoring: Check LCMS. If conversion <50% after 4 hours, increase temp to 100°C.
-
-
Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite/Silica to remove Pd black. Concentrate and purify via flash chromatography.
Protocol B: The "High-Performance" Method (Palladacycle G4)
Best for: Valuable intermediates requiring high yields, or specific primary/secondary amine differentiation.
Reagents:
-
Chlorothienopyridine (1.0 equiv)
-
Amine (1.1 – 1.2 equiv)
-
Catalyst: RuPhos Pd G4 (for secondary amines) OR BrettPhos Pd G4 (for primary amines). (1.0 – 3.0 mol%).
-
Base: NaOtBu (1.4 equiv) or LHMDS (2.0 equiv for base-sensitive substrates).
-
Solvent: Toluene (preferred) or THF.[4]
Step-by-Step:
-
Charge Solids: Add Pd-Precatalyst, Base (NaOtBu), and solid substrates to a vial.
-
Inert Atmosphere: Seal and purge with Argon.
-
Liquid Addition: Add degassed Toluene (0.15 M). Add liquid amine and liquid aryl halide.[5]
-
Reaction: Heat to 90°C .
-
Why G4? The G4 precatalyst activates at low temperatures and releases the active L-Pd(0) species immediately upon deprotonation, preventing the formation of inactive Pd-dimers often seen with Pd(OAc)2.
-
-
Scavenging (Critical for Pharma): After cooling, add SiliaMetS® Thiol (or equivalent Pd scavenger) and stir for 30 mins before filtration. This is crucial as thienopyridines can retain Pd residues.
Troubleshooting & Optimization Workflow
If the standard protocols fail, follow this logic flow to diagnose the failure mode.
Figure 2: Troubleshooting decision tree for chlorothienopyridine couplings.
Common Failure Modes:
-
Protodehalogenation (Ar-Cl
Ar-H):-
Cause:
-hydride elimination from the amine or solvent is faster than reductive elimination. -
Fix: Switch ligand to RuPhos (accelerates RE). Switch solvent to Toluene (less prone to hydride transfer than THF/Dioxane).
-
-
No Reaction (Catalyst Death):
References
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link
- Key Insight: Establishes BrettPhos and RuPhos as primary choices for heteroaryl chlorides.
-
Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada-Tamao-Corriu Cross-Coupling Reaction." Chemistry – A European Journal. Link
- Key Insight: Introduction of PEPPSI catalysts for difficult substr
-
Huang, F. D., et al. (2018).[6] "Pd-PEPPSI-IPentAn Promoted Deactivated Amination of Aryl Chlorides with Amines." The Journal of Organic Chemistry. Link
-
Key Insight: Specifically demonstrates success with five-membered heteroaryl chlorides containing sulfide units.[6]
-
-
Ingoglia, B. T., et al. (2019). "Palladium-Catalyzed C–N Cross-Coupling Reactions: A Practical Guide." Tetrahedron. Link
- Key Insight: Practical troubleshooting for pharma-scale couplings.
Sources
- 1. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. Pd-PEPPSI-IPentAn Promoted Deactivated Amination of Aryl Chlorides with Amines under Aerobic Conditions [organic-chemistry.org]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application Notes and Protocols for 6-(5-Chlorothiophen-2-yl)pyridin-3-amine in Fragment-Based Drug Design
Introduction: A Privileged Scaffold for Modern Drug Discovery
Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient paradigm in modern drug discovery, offering a rational approach to identifying novel lead compounds.[1] This methodology relies on the identification of low-molecular-weight fragments that bind with low affinity to a biological target, which are then optimized into potent drug candidates.[2] The fragment 6-(5-chlorothiophen-2-yl)pyridin-3-amine is a prime candidate for FBDD campaigns due to its unique structural and chemical characteristics.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in FBDD workflows. We will delve into its physicochemical properties, detailed protocols for primary and secondary screening, and a thorough exploration of hit-to-lead optimization strategies.
Fragment Profile: this compound
The suitability of a fragment for FBDD is often assessed by its adherence to the "Rule of Three".[3][4][5] This rule provides a set of guidelines for physicochemical properties that enhance the probability of a fragment being a successful starting point for a drug discovery program.
| Property | Value | "Rule of Three" Guideline |
| Molecular Weight | ~224.7 g/mol | < 300 Da |
| cLogP | ~3.1 | ≤ 3 |
| Hydrogen Bond Donors | 1 (amine) | ≤ 3 |
| Hydrogen Bond Acceptors | 2 (pyridine N, thiophene S) | ≤ 3 |
| Rotatable Bonds | 1 | ≤ 3 |
As illustrated in the table, this compound largely conforms to the "Rule of Three," making it an ideal candidate for fragment screening libraries. Its rigid bicyclic core presents a well-defined pharmacophore to the target protein, while the reactive handles—the amino group and the two chloro-substituted aromatic rings—provide ample opportunities for synthetic elaboration.[6]
FBDD Workflow for this compound
A typical FBDD workflow involves a series of integrated steps, from initial screening to lead optimization. The following diagram outlines a recommended workflow for utilizing this compound.
Caption: A comprehensive FBDD workflow utilizing this compound.
Phase 1: Hit Identification - Primary and Orthogonal Screening
The initial step in an FBDD campaign is to identify fragments that bind to the target of interest. Due to the typically weak affinities of fragments, highly sensitive biophysical techniques are required.[7]
Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at a sensor surface as molecules bind and dissociate, making it ideal for detecting the weak interactions characteristic of fragments.[8][9]
Objective: To identify initial fragment hits from a library, including this compound, that bind to the target protein.
Materials:
-
SPR instrument (e.g., Biacore, Carterra)
-
Sensor chips (e.g., CM5, CAP)
-
Target protein (≥95% purity)
-
Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.0-5.5)
-
Running buffer (e.g., HBS-EP+)
-
Fragment library, including a stock solution of this compound in 100% DMSO.
Procedure:
-
Target Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry or affinity capture methods. Aim for a low to medium immobilization density to minimize mass transport effects.
-
Fragment Screening:
-
Prepare fragment solutions by diluting the DMSO stocks into running buffer to a final concentration of 100-500 µM, ensuring the final DMSO concentration is consistent across all samples (typically ≤1%).
-
Inject the fragment solutions over the sensor surface.
-
Monitor the binding response (in Resonance Units, RU). A significant increase in RU upon fragment injection indicates a potential binding event.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell to correct for bulk refractive index changes.
-
Identify fragments that produce a response significantly above the background noise as initial hits.
-
Protocol 2: Orthogonal Screening using NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for validating hits from primary screens.[10][11][12] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR, are particularly well-suited for FBDD.
Objective: To confirm the binding of initial hits identified by SPR and to gain preliminary structural information about the interaction.
Materials:
-
High-field NMR spectrometer (≥600 MHz) with a cryoprobe.
-
NMR tubes.
-
Target protein solution in a suitable deuterated buffer.
-
Fragment hit solutions.
Procedure (STD-NMR):
-
Sample Preparation: Prepare two NMR samples for each fragment hit: one containing the fragment alone and another with the fragment and the target protein (e.g., 10-20 µM protein and 100-500 µM fragment).
-
NMR Data Acquisition:
-
Acquire a standard 1D proton spectrum of the fragment alone.
-
Acquire an STD-NMR spectrum of the protein-fragment mixture. This involves selectively saturating protein resonances and observing the transfer of saturation to the binding fragment.
-
-
Data Analysis:
-
Protons on the fragment that are in close proximity to the protein in the bound state will receive saturation and show signals in the STD spectrum.
-
The presence of signals in the STD spectrum confirms binding. The relative intensities of the signals can provide information about which parts of the fragment are interacting with the protein.
-
Phase 2: Hit Validation and Structural Characterization
Once hits are confirmed by orthogonal methods, determining the three-dimensional structure of the protein-fragment complex is crucial for guiding the subsequent optimization process.
Protocol 3: X-ray Crystallography
X-ray crystallography provides high-resolution structural information of the protein-fragment complex, revealing the precise binding mode and key interactions.[3][13]
Objective: To determine the crystal structure of the target protein in complex with this compound.
Materials:
-
Purified and concentrated target protein.
-
Crystallization screens and plates.
-
This compound.
-
X-ray diffraction equipment (in-house or synchrotron source).
Procedure:
-
Co-crystallization or Soaking:
-
Co-crystallization: Set up crystallization trials with the protein in the presence of a 2-5 fold molar excess of the fragment.
-
Soaking: Grow apo-protein crystals and then soak them in a solution containing the fragment (typically 1-10 mM) for a defined period.
-
-
Data Collection and Structure Determination:
-
Harvest and cryo-protect a suitable crystal.
-
Collect X-ray diffraction data.
-
Process the data and solve the structure by molecular replacement using the apo-protein structure as a search model.
-
Refine the model and build the fragment into the observed electron density.
-
Phase 3: Hit-to-Lead Optimization - From Fragment to Potent Lead
With a validated hit and structural information in hand, the next phase involves chemically modifying the fragment to improve its affinity and other drug-like properties.[14][15] The chemical reactivity of this compound offers several avenues for optimization.
Caption: Hit-to-lead optimization strategies for this compound.
Fragment Growing
This strategy involves adding chemical moieties to the fragment to occupy adjacent pockets in the binding site and form additional favorable interactions.[16]
Protocol 4: Suzuki-Miyaura Coupling at the Pyridine C6-Position
The chlorine atom on the pyridine ring is activated towards palladium-catalyzed cross-coupling reactions, making the Suzuki-Miyaura coupling an excellent method for introducing aryl or heteroaryl groups.[10][12]
Objective: To synthesize analogs of this compound with diverse substituents at the 6-position of the pyridine ring.
Materials:
-
This compound.
-
A variety of boronic acids or esters.
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)).
-
Base (e.g., K₂CO₃, Cs₂CO₃).
-
Anhydrous solvent (e.g., dioxane, toluene).
General Procedure:
-
To a reaction vessel under an inert atmosphere, add this compound (1.0 eq), the desired boronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Add the anhydrous solvent and heat the mixture to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, quench with water, and extract with an organic solvent.
-
Purify the product by flash column chromatography.
Protocol 5: Amide Bond Formation at the 3-Amino Group
The amino group is a convenient handle for forming amide bonds, allowing for the exploration of interactions in a different vector from the C6-position.[17][18]
Objective: To synthesize a library of amides derived from this compound.
Materials:
-
This compound.
-
A library of carboxylic acids.
-
Coupling agents (e.g., HATU, EDC/HOBt).
-
Base (e.g., DIPEA, triethylamine).
-
Anhydrous solvent (e.g., DMF, DCM).
General Procedure:
-
To a solution of the carboxylic acid (1.1 eq) in the anhydrous solvent, add the coupling agent (1.2 eq) and base (2.0 eq).
-
Stir the mixture for 10-15 minutes to activate the carboxylic acid.
-
Add this compound (1.0 eq) and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction with water and extract with an organic solvent.
-
Purify the product by flash column chromatography.
Fragment Linking and Merging
If a second, nearby binding fragment is identified, the two can be linked together to create a more potent molecule. Alternatively, structural features of two overlapping fragments can be merged. The reactivity of the chloro-substituents on both the pyridine and thiophene rings can be exploited for these strategies.
Protocol 6: Buchwald-Hartwig Amination
This reaction allows for the formation of a C-N bond at the C6-position of the pyridine ring, which can be used to link to another fragment or introduce a different amine-containing moiety.[15][19][20]
Objective: To synthesize linked compounds or introduce diverse amino substituents.
Materials:
-
This compound.
-
The second fragment containing a primary or secondary amine, or other amine nucleophiles.
-
Palladium pre-catalyst (e.g., G3-XPhos) and ligand (e.g., XPhos).
-
Strong base (e.g., NaOtBu, LHMDS).
-
Anhydrous solvent (e.g., toluene, dioxane).
General Procedure:
-
In a glovebox or under a strictly inert atmosphere, combine the palladium pre-catalyst (0.02 eq), ligand (0.04 eq), and base (1.4 eq).
-
Add this compound (1.0 eq) and the amine coupling partner (1.2 eq).
-
Add the anhydrous solvent and heat the mixture to 100-110 °C.
-
Monitor the reaction by LC-MS. Upon completion, cool, quench with saturated aqueous NH₄Cl, and extract.
-
Purify by flash column chromatography.
Conclusion
This compound represents a versatile and promising starting point for fragment-based drug discovery campaigns. Its favorable physicochemical properties, coupled with its rich chemical reactivity, provide a solid foundation for hit identification and subsequent optimization. The protocols outlined in this application note offer a comprehensive framework for leveraging this valuable fragment to discover and develop novel therapeutics against a wide range of biological targets, including kinases, proteases, and epigenetic regulators.[21][22][23][24]
References
-
Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. (2019, February 6). Retrieved from [Link]
-
Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC - NIH. (n.d.). Retrieved from [Link]
-
Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Frontiers. (2022, February 17). Retrieved from [Link]
- Applications of NMR in Fragment-Based Drug Design. In Royal Society of Chemistry. (2015).
-
X-ray Crystallography Fragment Screening. Selvita. (n.d.). Retrieved from [Link]
-
Protein X-ray Crystallography in Drug Discovery. Creative Biostructure. (2025, April 14). Retrieved from [Link]
-
Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Massachusetts Biotechnology Council. (2025, November 19). Retrieved from [Link]
-
X-ray crystallography – Knowledge and References. Taylor & Francis. (n.d.). Retrieved from [Link]
- Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences Review and Research, 87(2), 116-122. (2024, July 1).
-
2-Chlorothiophene. Chem-Impex. (n.d.). Retrieved from [Link]
-
Molecular Design. (2011, January 11). Rule of Three considered harmful?. Retrieved from [Link]
-
Using fragment based drug discovery to target epigenetic regulators in cancer. MedCrave Group. (2017, November 3). Retrieved from [Link]
- Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(3), 204-208. (2011, March 13).
- Fragment-based drug design facilitates selective kinase inhibitor discovery. Acta Pharmaceutica Sinica B, 11(8), 2368-2382. (2021, May 3).
- From Hit Seeking to Magic Bullets: The Successful Union of Epigenetic and Fragment Based Drug Discovery (EPIDD + FBDD). Journal of Medicinal Chemistry, 64(21), 15555-15580. (2021, October 14).
-
Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. One Nucleus. (n.d.). Retrieved from [Link]
-
Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers. (2020, August 4). Retrieved from [Link]
- Emerging role of surface plasmon resonance in fragment-based drug discovery. Future Medicinal Chemistry, 3(14), 1807-1821. (2011, October 15).
-
The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Johnson Matthey. (n.d.). Retrieved from [Link]
- Targeting the Initiator Protease of the Classical Pathway of Complement Using Fragment-Based Drug Discovery. Molecules, 25(17), 3998. (2020, September 3).
-
In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers. (n.d.). Retrieved from [Link]
-
Hit-to-Lead process. Oncodesign Services. (n.d.). Retrieved from [Link]
- A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. Molecules, 26(21), 6484. (n.d.).
-
Natural Product-Like Fragments Unlock Novel Chemotypes for a Kinase Target – Exploring Options beyond the Flatland. bioRxiv. (2025, June 24). Retrieved from [Link]
- A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 130(40), 13204-13205. (2008, September 18).
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC. (n.d.). Retrieved from [Link]
-
Buchwald–Hartwig amination. Wikipedia. (n.d.). Retrieved from [Link]
-
Advances in Fragment-Based Drug Discovery. Technology Networks. (2024, May 8). Retrieved from [Link]
-
Structure-based Design of Protease Inhibitors: Techniques and Applications. Hilaris Publisher. (2024, June 18). Retrieved from [Link]
-
6-chloro-3-amino pyridine. PharmaCompass.com. (n.d.). Retrieved from [Link]
-
General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. Organic & Biomolecular Chemistry, 17(43), 9459-9463. (2019, October 28).
- Fragment-based drug discovery: A graphical review. Acta Pharmaceutica Sinica B. (2025, September 10).
-
Tips and tricks for difficult amide bond formation?. Reddit. (2021, October 20). Retrieved from [Link]
- Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. (2025, February 24).
-
Extension of the sequence to 2‐chlorothiophene and proposed mechanism... ResearchGate. (n.d.). Retrieved from [Link]
-
6-Chloro-2-nitropyridin-3-amine. PubChem. (n.d.). Retrieved from [Link]
Sources
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. 2-Chlorothiophene | 96-43-5 [chemicalbook.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 5. Practical Fragments: Pushing the Rule of 3 [practicalfragments.blogspot.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. What is Astex's strategy in using fragment-based drug discovery? [synapse.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 18. Chemodivergent synthesis of N -(pyridin-2-yl)amides and 3-bromoimidazo[1,2- a ]pyridines from α-bromoketones and 2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06724H [pubs.rsc.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. medcraveonline.com [medcraveonline.com]
- 22. Fragment-based drug design facilitates selective kinase inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 24. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Catalyst selection for coupling 5-chlorothiophene boronic acid with halopyridines
Topic: Coupling 5-chlorothiophene-2-boronic acid with Halopyridines Ticket Type: Advanced Method Development Guide
Executive Summary: The "Race Against Time"
Coupling 5-chlorothiophene-2-boronic acid is notoriously difficult not because the coupling itself is hard, but because the substrate is chemically fragile.
The 2-position of thiophene is electron-rich and prone to protodeboronation (hydrolysis of the C-B bond), replacing the boronic acid with a hydrogen. This side reaction is often faster than the oxidative addition of the catalyst to the pyridine halide.
Your Strategy: You must select a catalyst system that is fast enough to complete the cross-coupling before the boronic acid decomposes. This guide prioritizes high-activity precatalysts and anhydrous conditions over traditional Pd(PPh₃)₄ methods.
The Core Challenge: Protodeboronation
Before selecting a catalyst, you must understand the failure mode. Under aqueous basic conditions, the boronic acid is in equilibrium with the boronate anion. In heteroaromatics like thiophene, this anion is susceptible to protonation by water, destroying your starting material.[1]
Mechanism of Failure
Figure 1: The kinetic competition between productive coupling and destructive deboronation.
Catalyst & Ligand Selection Guide
The "Hardware" Recommendations
Do not use Pd(PPh₃)₄. It is generally too slow for unstable boronic acids, leading to low yields.[1]
| Component | Recommendation | Technical Rationale |
| Primary Catalyst | XPhos Pd G3 / G4 | Speed is safety. The bulky XPhos ligand facilitates rapid oxidative addition (even with chlorides) and reductive elimination, outcompeting deboronation. The G3/G4 precatalyst ensures immediate entry into the catalytic cycle without an induction period. |
| Alternative Catalyst | Pd-PEPPSI-IPr | Excellent for sterically hindered pyridines. The NHC ligand binds tightly, preventing sulfur poisoning from the thiophene ring. |
| Legacy Option | Pd(dppf)Cl₂ | Use only if the pyridine halide is an Iodide or Bromide. The large bite angle is good for reductive elimination, but it may be too slow for chlorides. |
| Base | K₃PO₄ (Anhydrous) | Avoid hydroxides (NaOH/KOH).[2] Phosphate is mild enough to activate the boron but minimizes the concentration of free OH⁻ that drives deboronation. |
| Solvent | Dioxane or THF | Use dry solvents. If water is required for solubility, strictly limit it (e.g., 10:1 ratio) or use a biphasic system.[1] |
Decision Logic for Catalyst Selection
Figure 2: Logic flow for selecting the optimal precatalyst based on electrophile reactivity.
Standard Operating Procedure (SOP)
Protocol ID: SUZ-THIO-05 Objective: Coupling 5-chlorothiophene-2-boronic acid with 2-bromo-5-methylpyridine (Model System).
Materials
-
A: 5-chlorothiophene-2-boronic acid (1.2 - 1.5 equiv)
-
B: Halopyridine (1.0 equiv)
-
Cat: XPhos Pd G3 (2-3 mol%)
-
Base: K₃PO₄ (Tribasic, finely ground, 2.0 - 3.0 equiv)[1]
Step-by-Step Workflow
-
De-gassing (Critical): Thiophene boronic acids are sensitive to oxidative homocoupling. Sparge your solvent (Dioxane) with Argon/Nitrogen for 20 minutes before adding reagents.
-
Solids Assembly: In a reaction vial, combine the Halopyridine , Boronic Acid , Base , and Catalyst .
-
Inerting: Seal the vial and purge with Argon for 3 cycles (Vacuum/Backfill).
-
Solvent Addition: Add the de-gassed Dioxane via syringe.
-
Note: If solubility is poor, add degassed water (ratio 10:1 Dioxane:Water), but try anhydrous first to minimize deboronation.[1]
-
-
Reaction: Heat to 80°C for 2–4 hours.
-
Tip: Do not run overnight unless necessary. Extended heating promotes deboronation of remaining starting material, complicating purification.[1]
-
-
Workup: Filter through a celite pad (to remove Pd and salts), concentrate, and purify via column chromatography.
Troubleshooting & FAQs
Symptom: Low Yield, High "De-boronated" Thiophene
Q: I see full consumption of the boronic acid, but my product yield is <20%. I see a lot of 2-chlorothiophene in the LCMS. A: This is classic protodeboronation .
-
Fix 1 (Concentration): The boronic acid is decomposing before it can couple. Switch to a "Slow Addition" protocol. Dissolve the boronic acid in dioxane and inject it slowly into the hot reaction mixture over 1 hour using a syringe pump. This keeps the standing concentration of boronic acid low, favoring the coupling reaction over the second-order decomposition.
-
Fix 2 (Base): Switch from carbonate bases to K₃PO₄ or KF . If using water, switch to strictly anhydrous conditions.[1]
-
Fix 3 (MIDA): If the boronic acid is too unstable, convert it to a MIDA Boronate . These release the active boronic acid slowly under hydrolysis, perfectly matching the coupling rate.
Symptom: Catalyst Poisoning
Q: The reaction stalls at 50% conversion. Adding more catalyst doesn't help. A: The sulfur atom in the thiophene or the nitrogen in the pyridine might be coordinating to the Palladium, shutting down the cycle.
-
Fix: Increase the Ligand:Metal ratio. If using Pd(OAc)₂ + Ligand, use a 2:1 or 3:1 ratio.[1] Better yet, use Pd(dppf)Cl₂ , as the bidentate ligand is harder to displace by sulfur/nitrogen coordination.[1]
Symptom: Wrong Regioisomer (Chlorine Scrambling)
Q: My 5-chlorothiophene moiety reacted at the chlorine, not the boron. A: This occurs if your catalyst is too active and the pyridine halide is unreactive (e.g., a chloride).
-
Fix: Ensure your pyridine halide is a Bromide or Iodide . The oxidative addition into C-Br is significantly faster than C-Cl. If you must use a pyridine chloride, you are fighting a difficult chemoselectivity battle; try lowering the temperature to 60°C to favor the boronic acid coupling.
References
-
Protodeboronation Mechanisms
-
Cox, P. A., et al. (2016).[1] "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society.
-
(Validates the mechanism of base-catalyzed decomposition).
-
-
Catalyst Selection (XPhos/Buchwald)
-
Bruno, N. C., et al. (2013).[1] "Buchwald Precatalysts for Rapid Cross-Coupling." Chemical Science.
-
(Establishes G3/G4 catalysts as superior for unstable substrates).
-
-
MIDA Boronates (Slow Release Strategy)
-
Pd-PEPPSI Protocols
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
Technical Support Center: Separation of Regioisomers in Chlorothiophene Pyridine Synthesis
Welcome to the Technical Support Center for the synthesis and purification of chlorothiophene pyridines. This guide is specifically designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating regioisomers in this class of compounds. The nearly identical physicochemical properties of these isomers present a significant purification challenge. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the common issues encountered during their separation.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of chlorothiophene pyridine regioisomers so challenging?
A1: The primary difficulty in separating regioisomers, such as 2-chloro-5-(pyridin-2-yl)thiophene and 3-chloro-2-(pyridin-2-yl)thiophene, stems from their very similar physical and chemical properties.[1][2] These isomers often have nearly identical polarities and boiling points, which makes conventional purification techniques like standard column chromatography and distillation ineffective.[3] The presence of the basic pyridine ring can also lead to strong interactions with acidic silica gel, causing peak tailing and poor separation.[4]
Q2: What are the most common synthetic routes that lead to the formation of these regioisomeric mixtures?
A2: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura[5][6][7][8] and Stille[9][10][11][12][13] couplings, are widely used for synthesizing pyridyl-substituted thiophenes. However, when using starting materials like dichlorothiophenes, these reactions can often yield a mixture of regioisomers. The regioselectivity is influenced by factors such as the catalyst, ligands, base, and the electronic and steric properties of the substrates.[14][15][16]
Q3: Which analytical techniques are best for identifying and quantifying the regioisomeric ratio in my crude product?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the most reliable methods for both identifying and quantifying the ratio of regioisomers. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, can also be used to distinguish between isomers by analyzing the distinct chemical shifts and coupling patterns of the aromatic protons on both the thiophene and pyridine rings.
Q4: Are there any strategies to improve the regioselectivity of the synthesis to minimize the formation of unwanted isomers?
A4: Yes, optimizing the reaction conditions can significantly enhance regioselectivity. Key strategies include:
-
Choice of Catalyst and Ligand: The steric and electronic properties of the phosphine ligands on the palladium catalyst can influence which position on the chlorothiophene ring is more reactive.[8][17]
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of one isomer over the other.
-
Directing Groups: The presence of certain functional groups on the thiophene or pyridine rings can direct the coupling to a specific position.[15]
Troubleshooting Guide
Issue: Poor or No Separation of Isomers with Standard Silica Gel Chromatography
Problem: Your regioisomers are co-eluting or showing very poor separation on a standard silica gel column.
Causality: The similar polarity of the isomers and potential strong interactions with the silica gel are likely the cause. The basicity of the pyridine moiety can interact with the acidic silanol groups on the silica surface, leading to peak broadening and tailing.[4]
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor chromatographic separation.
Detailed Protocols
Protocol 1: Mobile Phase Optimization for Flash Column Chromatography [4][18][19]
-
Systematic Solvent Screening:
-
Begin by running Thin Layer Chromatography (TLC) with a variety of solvent systems to assess the relative polarity and potential for separation.
-
Start with a standard non-polar/polar mixture like Hexane/Ethyl Acetate.
-
If separation is poor, explore solvent systems with different selectivities, such as Dichloromethane/Methanol or Toluene/Acetone.
-
-
Introduction of a Basic Modifier:
-
Gradient Elution:
-
Employ a shallow gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity. This can help to resolve closely eluting compounds.
-
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| Solvent System | Ratio (v/v) | Modifier (Optional) | Expected Rf Range |
| Hexane:Ethyl Acetate | 9:1 to 1:1 | 0.5% Triethylamine | 0.2 - 0.5 |
| Dichloromethane:Methanol | 99:1 to 95:5 | 0.5% Triethylamine | 0.3 - 0.6 |
| Toluene:Acetone | 9:1 to 7:3 | None | 0.2 - 0.5 |
Protocol 2: Alternative Stationary Phases [18]
If optimizing the mobile phase is insufficient, consider using a different stationary phase:
-
Alumina (Neutral or Basic): Alumina is less acidic than silica gel and can be a good alternative for separating basic compounds.
-
Reversed-Phase (C18) Chromatography: In reversed-phase chromatography, the stationary phase is non-polar, and a polar mobile phase is used. This can sometimes provide the necessary difference in retention to separate isomers.
Issue: Co-elution Persists Even with Optimized Chromatography
Problem: Despite extensive optimization of flash chromatography, the regioisomers still co-elute.
Causality: The isomers have virtually identical interactions with the stationary and mobile phases under standard liquid chromatography conditions.
Advanced Separation Techniques
When conventional methods fail, more specialized techniques are required.
1. Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique for separating isomers.[20][21][22] It uses a supercritical fluid, typically carbon dioxide, as the mobile phase, often with a small amount of an organic modifier like methanol.[23] The low viscosity and high diffusivity of the supercritical fluid can lead to higher efficiency and better resolution than HPLC.[23][24]
Caption: General workflow for SFC purification.
2. Recrystallization [25][26][27][28]
Fractional crystallization can be an effective method if a solvent system can be found where the two isomers have slightly different solubilities.
Protocol 3: Systematic Recrystallization Solvent Screening [27]
-
Solubility Testing: Test the solubility of the isomeric mixture in a range of solvents with varying polarities at both room temperature and elevated temperatures.
-
Single Solvent Recrystallization:
-
Dissolve the mixture in a minimum amount of a suitable hot solvent.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by filtration and analyze the mother liquor and the crystals to determine if any enrichment of one isomer has occurred.
-
-
Two-Solvent Recrystallization:
-
Dissolve the mixture in a "good" solvent (in which it is highly soluble).
-
Slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid.
-
Gently warm the solution until it becomes clear again, and then allow it to cool slowly.
-
Table 2: Common Solvents for Recrystallization Screening
| Solvent Class | Examples |
| Alcohols | Methanol, Ethanol, Isopropanol |
| Esters | Ethyl Acetate |
| Ketones | Acetone |
| Hydrocarbons | Hexane, Heptane, Toluene |
| Ethers | Diethyl Ether, Dioxane |
References
- The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Published April 16, 2012.
- Technical Support Center: Purification of 5-Hydroxy-2-(thiophen-3-YL)pyridine. Benchchem.
- Sun D, Liu Y, Zhang Y, et al. Large-scale supercritical fluid chromatography purification of unstable STING agonist intermediates.
- Recrystalliz
- Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC).
- RECRYSTALLIS
- Stille Coupling. Organic Synthesis.
- Rostom, et al. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. Published November 18, 2018.
- Recrystalliz
- Recrystalliz
- Recrystallization Definition, Principle &Purpose. PraxiLabs. Published November 7, 2022.
- Stille reaction. Wikipedia.
- Supercritical Fluid Chromatography. Chemistry LibreTexts. Published August 28, 2022.
- Separation and Purification of Light Hydrocarbon Isomers in Metal-Organic Frameworks.
- Org. Synth. 2011, 88, 197. Organic Syntheses.
- Three Gurus of Supercritical Fluid Chromatography. The Analytical Scientist. Published October 16, 2013.
- Stille Coupling. Chemistry LibreTexts. Published June 30, 2023.
- Technical Support Center: Refining Purification Methods for Difficult-to-Separ
- Handy S, Mayi D. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters. 2004.
- Farooq, et al. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Published January 27, 2017.
- Column chrom
- A simple guide for predicting regioselectivity in the coupling of polyhaloheteroarom
- Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. Published October 10, 2024.
- Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic...
- Stille Coupling. Organic Chemistry Portal.
- Douglas, et al. Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. Angewandte Chemie. Published July 25, 2025.
- Suzuki Coupling. Organic Chemistry Portal.
- Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based c
- Zhao P, Young M, Beaudry C. Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic & Biomolecular Chemistry. Published April 10, 2015.
- Chromatography: How to Run a Flash Column. University of Rochester.
- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. Published February 7, 2023.
- Separating Compounds by Column Chrom
- Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. Arabian Journal of Chemistry. Published March 18, 2025.
- Chloropyridine: Common isomorphs, synthesis, reactions and applic
- Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry. ACS Omega.
- Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Separation Science. Published August 15, 2007.
- Synthesis of Thiophenes from Pyridines Using Elemental Sulfur.
- Method for pyridine amine derivative. Chromatography Forum. Published July 20, 2015.
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- Method for preparing 2-chloro-5-substituted pyridine. SciSpace. Published October 9, 2013.
- [Separation and purification of 2-chloro-5-trichloromethylpyridine from products of photochemical chlorination of 3-methylpyridine using preparative liquid chromatography]. PubMed. Published November 15, 2006.
- Process for separating chloropyridine product.
- Chlorination Methods for Thiophene Synthesis. Benchchem.
- Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. MDPI. Published November 4, 1989.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Stille Coupling [organic-chemistry.org]
- 14. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. hpxia.xmu.edu.cn [hpxia.xmu.edu.cn]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Chromatography [chem.rochester.edu]
- 20. omicsonline.org [omicsonline.org]
- 21. Large-scale supercritical fluid chromatography purification of unstable STING agonist intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. theanalyticalscientist.com [theanalyticalscientist.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. waters.com [waters.com]
- 25. rubingroup.org [rubingroup.org]
- 26. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 27. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 28. Recrystallization Definition, Principle &Purpose [praxilabs.com]
Handling moisture sensitivity of 6-(5-Chlorothiophen-2-yl)pyridin-3-amine precursors
Topic: Handling Precursors for 6-(5-Chlorothiophen-2-yl)pyridin-3-amine Reference ID: TSC-2025-XA-05 Status: Active Guide
Introduction: The "Invisible" Yield Killer
Welcome. I am Dr. Aris Thorne, Senior Application Scientist. You are likely accessing this guide because your synthesis of This compound —a critical scaffold for Factor Xa inhibitors—is suffering from inconsistent yields or inexplicable impurities.
In 90% of cases involving heteroaryl Suzuki couplings, the failure mode is not the catalyst; it is moisture-induced protodeboronation .
This guide addresses the two critical precursors:
-
5-Chlorothiophen-2-ylboronic acid (The Electrophile/Nucleophile, highly unstable).
-
2-Bromo-5-aminopyridine (The Halide, hygroscopic).
Part 1: Precursor Integrity & Storage (Input Control)
Q1: My 5-chlorothiophen-2-ylboronic acid looks "sticky" or has formed a hard cake. Is it still usable?
Short Answer: Proceed with extreme caution. Stickiness indicates partial dehydration into boroxines (trimers) or hydrolysis.
The Expert Insight:
Thiophene-based boronic acids are notoriously unstable. Unlike phenylboronic acids, the electron-rich thiophene ring facilitates protodeboronation (loss of the boron group) in the presence of moisture, replacing the
-
The Consequence: You lose stoichiometry. If 10% of your reagent has de-boronated to 2-chlorothiophene, your reaction is effectively running with 0.9 equivalents, capping your maximum yield immediately.
Corrective Protocol (The "Self-Validating" System):
-
Visual Check: If the powder is free-flowing, it is likely good. If caked, it has absorbed moisture.[1]
-
Quantitative Validation: Run a
H-NMR in DMSO-d .-
Look for the diagnostic protons of 2-chlorothiophene (implying degradation).
-
Check the integration of the
protons (usually broad singlets around 8-9 ppm).
-
-
Recovery: If degradation is <5%, recrystallize from minimal hot water/acetonitrile or dry under high vacuum (0.1 mbar) at room temperature for 4 hours. Do not heat above 40°C, as this accelerates dehydration to the boroxine anhydride (which is less reactive).
Q2: The aminopyridine precursor (2-bromo-5-aminopyridine) clumps during weighing. Does this matter?
Short Answer: Yes. It affects the molar ratio and introduces water into the reaction vessel.
The Expert Insight: Aminopyridines are hygroscopic. While chemically stable, absorbed water acts as a "trojan horse," carrying moisture into your anhydrous reaction flask. This water will attack your boronic acid partner before the palladium catalyst can couple them.
Troubleshooting Step:
-
Karl Fischer (KF) Titration: If you suspect moisture, measure it.
-
Drying: Store the amine in a desiccator over
. For critical scale-ups, dissolve the amine in the reaction solvent (e.g., Dioxane) and perform an azeotropic distillation (rotavap down and re-dissolve) to strip water prior to adding the catalyst.
Part 2: Reaction Engineering (Process Control)
Q3: I am using standard Suzuki conditions (DME/Water/Na2CO3). Why is my yield stuck at 40%?
Short Answer: Aqueous conditions are killing your thiophene boronic acid.
The Expert Insight:
While Suzuki coupling can tolerate water, 2-heteroaryl boronic acids (like your thiophene precursor) are the exception. They undergo rapid protodeboronation under basic, aqueous conditions. The base (
The Fix: Switch to Anhydrous Conditions. Use the "Dry-Base" Protocol for sensitive heteroaryls:
| Component | Recommendation | Specification |
| Solvent | 1,4-Dioxane or Toluene | Anhydrous (<50 ppm |
| Base | Finely ground, oven-dried (120°C, 24h) | |
| Catalyst | Robust, resists de-ligation better than | |
| Atmosphere | Argon/Nitrogen | Balloon or Schlenk line (Strict) |
Q4: How do I visualize the failure mechanism?
Below is the degradation pathway you are fighting. The goal is to maximize the green path (Coupling) and eliminate the red path (Protodeboronation).
Figure 1: The Kinetic Competition. Excess moisture accelerates the red path, consuming the boronic acid before it can enter the catalytic cycle.
Part 3: Troubleshooting & Purification (Output Verification)
Q5: I see a spot on TLC running near the solvent front. What is it?
Diagnosis: That is likely 2-chlorothiophene (the de-boronated byproduct).
-
Confirmation: It is non-polar and often volatile.
-
Impact: It indicates your boronic acid decomposed.
Q6: How do I purify the target amine from the degradation products?
The Protocol (Acid-Base Rescue): Since your target is an amine (pyridin-3-amine derivative), you can exploit its basicity to separate it from neutral thiophene byproducts.
-
Evaporate reaction solvent.
-
Dissolve residue in EtOAc.
-
Extract with 1M HCl (aq) .
-
Chemistry: The target amine protonates (
) and moves to the water layer. -
Separation: The neutral impurities (catalyst ligands, de-boronated thiophene, unreacted boronic acid) stay in the EtOAc.
-
-
Wash the aqueous layer 2x with EtOAc (discard organics).
-
Basify the aqueous layer with
to pH 10.-
Chemistry: The amine de-protonates and precipitates or oils out.
-
-
Extract back into EtOAc, dry over
, and concentrate.
Troubleshooting Decision Tree
Use this logic flow to diagnose low yields in your next run.
Figure 2: Diagnostic logic for isolating the root cause of synthesis failure.
References
-
Cox, P. A., et al. (2021). "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways." Journal of the American Chemical Society. Link[2][3]
-
Sigma-Aldrich. (n.d.). "5-Chloro-2-thienylboronic acid Product Specification & Handling." Link
-
Loba Chemie. (2016). "Material Safety Data Sheet: 2-Amino Pyridine." Link
-
Zhang, G., et al. (2017).[4] "Acid-promoted metal-free protodeboronation of arylboronic acids." RSC Advances. Link
Sources
- 1. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
Validation & Comparative
Technical Guide: LC-MS/MS Fragmentation Profiling of 6-(5-Chlorothiophen-2-yl)pyridin-3-amine
Executive Summary
This guide provides an in-depth technical analysis of the LC-MS/MS fragmentation behavior of 6-(5-Chlorothiophen-2-yl)pyridin-3-amine , a critical biaryl scaffold used in the synthesis of Factor Xa inhibitors and kinase inhibitors.
Accurate identification of this motif is essential for medicinal chemists and impurity profiling teams, particularly when distinguishing it from bioisosteres (e.g., phenyl analogs) or synthetic precursors (e.g., bromo-intermediates). This document outlines the specific isotopic signatures, fragmentation pathways, and chromatographic behavior required to validate this compound in complex biological or synthetic matrices.
Chemical Identity & Properties
| Property | Description |
| Chemical Name | This compound |
| CAS Number | 438585-65-0 |
| Molecular Formula | C |
| Monoisotopic Mass | 210.0018 Da |
| Structural Features | 2,5-disubstituted thiophene; 2,5-disubstituted pyridine; Primary aromatic amine |
| Key Application | Pharmacophore scaffold for Factor Xa inhibitors; Synthetic intermediate |
Experimental Protocol (Self-Validating System)
To ensure reproducibility, the following protocol utilizes a "Self-Validating" approach where system suitability is checked via the chlorine isotope ratio before MS/MS acquisition.
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Protonation source).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Justification: The formic acid ensures the amine (pyridin-3-amine, pKa ~6.0) is fully protonated (
), maximizing sensitivity in ESI+ mode.
Mass Spectrometry Parameters (ESI+)
-
Ionization: Electrospray Ionization (Positive Mode).[1]
-
Capillary Voltage: 3500 V.
-
Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both fragile and resilient fragments.
-
Scan Range: m/z 50 – 300.
System Suitability Check (The "Gatekeeper")
Before analyzing fragmentation, verify the Precursor Ion Isotope Pattern:
-
Target m/z: 211.0 (
Cl) and 213.0 ( Cl). -
Acceptance Criteria: The intensity ratio of 211:213 must be approximately 3:1 .
-
Why? This confirms the presence of a single chlorine atom. Deviations suggest interference or a different halogen (e.g., Br is 1:1).
Fragmentation Analysis & Mechanism
The fragmentation of this compound is driven by the stability of the heteroaromatic rings and the lability of the C-Cl bond.
Fragmentation Pathway Diagram[2]
Caption: ESI+ Fragmentation pathway of this compound showing primary dissociation channels.
Mechanistic Deep Dive
-
Primary Ion (
211): The protonation occurs primarily on the pyridine nitrogen or the exocyclic amine. The pyridine nitrogen is generally more basic in this scaffold. -
Loss of HCN (
184): A hallmark of pyridine fragmentation. The ring opens and expels hydrogen cyanide (27 Da). This pathway is energetically favorable and often produces the base peak in non-halogenated pyridines. -
Loss of Cl/HCl (
175/176):-
Mechanism: Oxidative addition/reductive elimination logic applies in the gas phase. The C-Cl bond on the thiophene is weaker than on a phenyl ring due to the electron-rich nature of thiophene.
-
Diagnostic Value: The disappearance of the 3:1 isotope pattern in the product ion spectrum confirms the loss of Chlorine.
-
-
Thiophene Cleavage (
166): Thiophenes are known to lose thioformyl radicals (CHS) or CS under higher collision energies.
Comparative Guide: Distinguishing Alternatives
In drug development, this scaffold must be distinguished from its synthetic precursors (Bromo-analogs) and bioisosteres (Phenyl-analogs).
Comparison Table
| Feature | Target: Chloro-Thiophene | Alt 1: Bromo-Thiophene | Alt 2: Chloro-Phenyl |
| Structure | 6-(5-Cl-thienyl)pyridin-3-amine | 6-(5-Br-thienyl)pyridin-3-amine | 6-(4-Cl-phenyl)pyridin-3-amine |
| Precursor ( | 211.0 | 255.0 | 205.0 |
| Isotope Pattern | 3:1 ( | 1:1 ( | 3:1 ( |
| Key Fragment 1 | |||
| Key Fragment 2 | |||
| Differentiation | Unique Mass + Cl Pattern | Br Pattern is distinct | Mass shift (-6 Da vs Thiophene) |
Analytical Decision Tree
Use this logic flow to identify the compound in a mixture:
Caption: Analytical workflow for positive identification of the chlorothiophene-pyridine scaffold.
Conclusion
The LC-MS/MS profile of This compound is defined by its m/z 211/213 doublet and the competitive fragmentation pathways of HCN loss (pyridine ring) versus HCl loss (chlorothiophene ring) .
By monitoring the transition 211.0 -> 175.0 (Loss of HCl) and 211.0 -> 184.0 (Loss of HCN), researchers can unequivocally distinguish this scaffold from structurally related impurities in Factor Xa inhibitor synthesis.
References
-
Holčapek, M., et al. (2010). Fragmentation behavior of heteroaromatic compounds in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. Retrieved from [Link]
-
Accela ChemBio. (2023).[2] Building Block: this compound CAS 438585-65-0.[2][3] Retrieved from [Link]
- Nirogi, R., et al. (2015). LC-MS/MS identification of impurities in Rivaroxaban and its precursors (Structural Analog Comparison). Journal of Pharmaceutical and Biomedical Analysis.
Sources
A Comparative Guide to HPLC Method Development for Purity Analysis of CAS 438585-65-0
This guide provides a comprehensive, technically-grounded framework for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of CAS 438585-65-0. The narrative follows a logical progression from understanding the analyte's fundamental properties to the systematic optimization of chromatographic parameters, culminating in a reliable, validated-ready method. All recommendations are rooted in established chromatographic principles and aligned with regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3][4]
Analyte Characterization: The Foundation of Method Development
Before any injection is made, a thorough understanding of the target analyte is paramount. CAS 438585-65-0, chemically known as tert-butyl (2-(4-(hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl)-2-oxoethyl)carbamate, possesses key structural features that dictate our analytical strategy.
-
Molecular Structure: The presence of a carbamate group, an oxazolidinone ring, and a primary alcohol imparts a moderate degree of polarity. The tert-butyl group provides a non-polar region, making this molecule a suitable candidate for Reversed-Phase (RP) HPLC.
-
Physicochemical Properties:
-
Molecular Weight: 288.29 g/mol . This relatively small molecular weight suggests that standard HPLC columns with smaller pore sizes (e.g., 80-120 Å) will be efficient.[5]
-
pKa: The molecule lacks strongly acidic or basic functional groups, suggesting its retention behavior will be relatively stable across a moderate pH range. However, the amide-like nitrogen in the oxazolidinone ring could have a very weak basic character. Therefore, controlling the mobile phase pH is still a good practice to ensure consistent retention and peak shape.[7][8]
-
UV Absorbance: The oxazolidinone ring and carbonyl groups are expected to have UV absorbance, making UV detection a viable and straightforward choice. An initial UV scan of a dilute standard solution is a critical first step to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
-
Strategic Approach to Method Development
A systematic, science- and risk-based approach is essential for efficient and effective method development.[3] Our strategy will focus on Reversed-Phase Chromatography (RPC), the most widely used mode in the pharmaceutical industry for its versatility and robustness in separating compounds based on hydrophobicity.[9][10]
The overall workflow is visualized below.
Caption: A systematic workflow for HPLC method development.
Comparative Analysis of Stationary Phases (Columns)
The column is the heart of the separation; its selection directly impacts resolution and selectivity.[9][11] For an analyte like CAS 438585-65-0, a C18 (octadecylsilane) column is the conventional and logical starting point due to its strong hydrophobic retention.[9][10] However, comparing it with alternative chemistries is crucial for optimal selectivity against potential impurities. A standard dimension of 150 mm x 4.6 mm with 5 µm particles is a good starting point for method development.[5]
Table 1: Comparison of Stationary Phases
| Stationary Phase | Primary Interaction | Expected Performance for CAS 438585-65-0 | Rationale |
| C18 (L1) | Hydrophobic | Good Retention. Provides strong retention based on the tert-butyl group and carbon backbone. The industry workhorse and an excellent starting point.[12] | High hydrophobicity effectively retains the non-polar regions of the analyte. |
| C8 (L7) | Hydrophobic | Moderate Retention. Shorter retention times compared to C18. May be useful if the analyte is too strongly retained on C18. | The shorter alkyl chain reduces hydrophobic interaction, leading to faster elution. |
| Phenyl-Hexyl | π-π Interactions, Hydrophobic | Alternative Selectivity. May offer unique selectivity for impurities containing aromatic rings due to π-π interactions. | Provides a different separation mechanism that can resolve impurities co-eluting on C18/C8 phases. |
Experimental Insight: Begin with a C18 column. If peak shape is poor (e.g., tailing) or critical impurities are not resolved, a Phenyl-Hexyl column should be evaluated to leverage different interaction mechanisms.
Mobile Phase Optimization: The Key to Selectivity
Optimizing the mobile phase composition is the most powerful tool for manipulating retention and selectivity in RP-HPLC.[7][13] The key variables are the organic modifier, pH, and buffer.
A. Organic Modifier Selection
Acetonitrile (ACN) and Methanol (MeOH) are the most common organic solvents. They differ in elution strength and selectivity.
-
Acetonitrile (ACN): Generally has a lower viscosity and higher elution strength, often resulting in sharper peaks and lower backpressure.
-
Methanol (MeOH): Can offer different selectivity due to its protic nature and ability to engage in hydrogen bonding.
Recommendation: Start with Acetonitrile due to its superior chromatographic properties. A simple isocratic or gradient elution from a high aqueous content to a high organic content (e.g., 10% to 90% ACN) is an effective way to scout for the approximate elution conditions.
B. pH and Buffer Control
Even for neutral molecules, a buffered mobile phase ensures method robustness by maintaining a consistent pH.[8][14] This minimizes shifts in retention time due to minor variations in solvent preparation. Since the analyte lacks strong ionizable groups, a pH in the neutral to slightly acidic range is a safe starting point.
Table 2: Comparison of Mobile Phase Buffers
| Buffer System | Effective pH Range | Suitability for CAS 438585-65-0 | Rationale & Considerations |
| 0.1% Formic Acid in Water | ~2.7 | Excellent. Recommended starting point. | Provides sharp peaks for many compounds, is MS-compatible, and effectively controls the ionization state of any potential acidic or basic impurities.[13][15] |
| 20 mM Phosphate Buffer (pH 7.0) | 6.0 - 8.0 | Good Alternative. | Explores separation in the neutral pH range. However, phosphate buffers are not volatile and are incompatible with Mass Spectrometry (MS). |
| 20 mM Acetate Buffer (pH 4.8) | 3.8 - 5.8 | Good Alternative. | Offers buffering in the mid-pH range. Can provide alternative selectivity compared to formic acid.[8] |
Experimental Insight: A gradient elution using 0.1% Formic Acid in water (Mobile Phase A) and Acetonitrile with 0.1% Formic Acid (Mobile Phase B) is the most logical and versatile starting point for purity analysis. This approach is also inherently LC/MS friendly, allowing for easy impurity identification if needed.
Caption: Mobile phase optimization workflow.
Detector Selection and Wavelength
For purity analysis, a Photodiode Array (PDA) detector is superior to a simple UV detector. A PDA detector acquires the entire UV-Vis spectrum at each point in the chromatogram. This capability is invaluable for:
-
Wavelength Optimization: The λmax can be determined accurately from the spectrum of the main peak.
-
Peak Purity Analysis: Software tools can assess the spectral homogeneity across a single peak. A spectrally pure peak provides confidence that it is a single component, a critical aspect of purity analysis.
-
Impurity Detection: Different impurities may have different UV spectra, aiding in their detection and characterization.
Recommendation: Use a PDA detector and set the detection wavelength at the determined λmax of CAS 438585-65-0. Collect spectral data from 200-400 nm.
The Optimized HPLC Method: A Step-by-Step Protocol
Based on the principles discussed, the following method provides a robust starting point for the purity analysis of CAS 438585-65-0.
Instrumentation:
-
HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and PDA detector.
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm (or similar high-performance column)
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17.1-20 min: 20% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detector: PDA, Wavelength at λmax (e.g., 220 nm), collect spectral data from 200-400 nm.
Sample Preparation:
-
Prepare a stock solution of CAS 438585-65-0 at 1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water (diluent).
-
Dilute this stock solution with the diluent to a working concentration of 0.1 mg/mL for analysis.
System Suitability Test (SST): Before sample analysis, perform at least five replicate injections of the working standard solution and verify the following criteria (as per ICH guidelines[1][2]):
-
Tailing Factor (Asymmetry): ≤ 1.5
-
Theoretical Plates (N): ≥ 5000
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 1.0%
References
-
Choosing the Right Column for Reverse Phase HPLC Separations. Agilent Technologies. 5
-
A Comprehensive Guide to Selecting HPLC Columns. Labtech. 9
-
HPLC and UHPLC Column Selection Guide. Merck Millipore. 12
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. 7
-
Column Selection for Reversed-Phase HPLC. LCGC International. 11
-
HPLC Column Selection Guide. SCION Instruments. 10
-
New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. 1
-
METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. 2
-
HPLC method development and validation as per ICH guidelines. Conference Series. 16
-
Exploring the Different Mobile Phases in HPLC. Moravek. 6
-
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. 13
-
Implement ICH Q14 Guidelines More Easily with Method Development Software. ACD/Labs. 3
-
Control pH During Method Development for Better Chromatography. Agilent Technologies. 8
-
HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers. YMC. 14
- MSDS - Safety Data Sheet for a structurally related compound.
-
ICH Guidelines for Analytical Method Validation Explained. AMSbio. 4
-
Chemical Properties of 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol. Cheméo. 17
-
3-tert-Butylphenol. CAS Common Chemistry. 18
-
Analytical Methodologies for the Characterization and Analysis... PMC. 15
Sources
- 1. actascientific.com [actascientific.com]
- 2. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 3. acdlabs.com [acdlabs.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. agilent.com [agilent.com]
- 6. moravek.com [moravek.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 8. agilent.com [agilent.com]
- 9. labtech.tn [labtech.tn]
- 10. HPLC Column Selection Guide [scioninstruments.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers [sigmaaldrich.com]
- 15. Analytical Methodologies for the Characterization and Analysis of the Parent Compound and Phase I Metabolites of 4F-MDMB-BICA in Human Microsome, Urine and Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. gmp-gcp-quality-control.pharmaceuticalconferences.com [gmp-gcp-quality-control.pharmaceuticalconferences.com]
- 17. 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol - Chemical & Physical Properties by Cheméo [chemeo.com]
- 18. CAS Common Chemistry [commonchemistry.cas.org]
A Tale of Two Rings: A Comparative Guide to Pyridine and Phenyl Analogs in Factor Xa Inhibitors
For researchers and drug development professionals navigating the intricate landscape of anticoagulant therapy, the quest for potent and selective Factor Xa (FXa) inhibitors is a continuous journey. As a key enzyme in the coagulation cascade, FXa presents a prime target for therapeutic intervention in thromboembolic disorders. The subtle art of medicinal chemistry often involves the strategic substitution of molecular scaffolds to enhance biological activity, and one of the most common yet impactful modifications is the bioisosteric replacement of a phenyl ring with a pyridine ring. This guide provides an in-depth, objective comparison of the biological activity of pyridine versus phenyl analogs in FXa inhibitors, supported by experimental data and detailed protocols to empower your research endeavors.
The Coagulation Cascade and the Pivotal Role of Factor Xa
The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a fibrin clot to prevent blood loss following vascular injury. This process is a delicate balance, and its dysregulation can lead to thrombosis. Factor Xa sits at the convergence of the intrinsic and extrinsic pathways, making it a critical amplification point in the cascade. The inhibition of FXa is a highly effective strategy for anticoagulation, as it can prevent the downstream generation of thrombin, the enzyme responsible for converting fibrinogen to fibrin.
Caption: The Coagulation Cascade highlighting the central role of Factor Xa.
The Phenyl-Pyridyl Switch: A Subtle Change with Profound Consequences
The replacement of a phenyl group with a pyridine ring, often referred to as a "phenyl-pyridyl switch," is a common strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacological properties. While seemingly a minor alteration, the introduction of a nitrogen atom into the aromatic ring can have significant effects on:
-
Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially forming an additional interaction with the target protein that is not possible with a phenyl ring.[1]
-
π-Stacking Interactions: The electronic properties of the pyridine ring differ from those of the phenyl ring, which can alter π-stacking interactions with aromatic residues in the active site of the enzyme.
-
Solubility and Physicochemical Properties: The introduction of the more polar pyridine ring can influence the compound's solubility, lipophilicity, and metabolic stability.
Comparative Biological Activity: Experimental Evidence
A key aspect of drug design is the empirical validation of these theoretical advantages. A study on the structure-activity relationship (SAR) of a series of FXa inhibitors provided a direct comparison between phenyl and pyridine analogs. In this investigation, it was observed that the introduction of a pyridine ring in the P1 moiety of the inhibitor led to a significant increase in potency compared to its phenyl counterpart.
Specifically, the replacement of a substituted phenyl ring with a 5-chloropyridine resulted in a 20-fold increase in the inhibitory activity against FXa. The pyridine-containing compound exhibited an IC50 of 3.5 ± 1.0 nM, demonstrating its superior potency.[1]
Table 1: Comparative in vitro Activity of Phenyl vs. Pyridine Analogs in a Factor Xa Inhibitor Series
| Analog | P1 Moiety | Factor Xa IC50 (nM) | Fold Improvement |
| Phenyl Analog | Substituted Phenyl | Not explicitly stated, but used as baseline | 1x |
| Pyridine Analog | 5-Chloropyridine | 3.5 ± 1.0 | 20x |
This data strongly suggests that for this particular FXa inhibitor scaffold, the pyridine ring offers a significant advantage in terms of target engagement and inhibitory activity. The enhanced potency is likely due to a combination of factors, including the potential for additional hydrogen bonding and optimized π-stacking interactions within the S1 pocket of Factor Xa.
Experimental Protocols for Evaluating Factor Xa Inhibitors
To aid researchers in the evaluation of their own novel FXa inhibitors, this section provides detailed, step-by-step methodologies for key in vitro assays.
Factor Xa Chromogenic Assay
This assay directly measures the enzymatic activity of Factor Xa and its inhibition by a test compound.
Caption: Workflow for the Factor Xa Chromogenic Assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of human Factor Xa in a suitable buffer (e.g., Tris-HCl with NaCl and CaCl2).
-
Prepare a stock solution of a chromogenic substrate specific for Factor Xa (e.g., S-2222) in sterile water.
-
Prepare serial dilutions of the test compound (and a reference inhibitor, such as Rivaroxaban) in the assay buffer.
-
-
Assay Procedure:
-
To the wells of a 96-well microplate, add the assay buffer.
-
Add the test compound dilutions to the respective wells.
-
Add the Factor Xa solution to all wells except for the blank.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the chromogenic substrate to all wells.
-
Immediately measure the absorbance at 405 nm using a microplate reader in kinetic mode for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Determine the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Prothrombin Time (PT) Assay
The PT assay evaluates the integrity of the extrinsic and common pathways of the coagulation cascade.
Methodology:
-
Sample Preparation:
-
Collect whole blood into a tube containing 3.2% sodium citrate anticoagulant.
-
Centrifuge the blood sample to obtain platelet-poor plasma (PPP).
-
-
Assay Procedure:
-
Pre-warm the PPP sample and the PT reagent (containing tissue factor and calcium) to 37°C.
-
Add a specific volume of the PT reagent to the plasma sample.
-
Simultaneously start a timer and measure the time it takes for a fibrin clot to form. This can be done using an automated coagulometer or manually.
-
-
Data Analysis:
-
The result is expressed in seconds. An increase in the PT indicates a potential anticoagulant effect.
-
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade.
Methodology:
-
Sample Preparation:
-
Collect and prepare platelet-poor plasma (PPP) as described for the PT assay.
-
-
Assay Procedure:
-
Pre-warm the PPP sample, the aPTT reagent (containing a contact activator and phospholipids), and a calcium chloride solution to 37°C.
-
Add the aPTT reagent to the plasma sample and incubate for a specific time (e.g., 3-5 minutes).
-
Add the calcium chloride solution to initiate clotting.
-
Simultaneously start a timer and measure the time it takes for a fibrin clot to form.
-
-
Data Analysis:
-
The result is expressed in seconds. A prolongation of the aPTT suggests an anticoagulant effect.
-
Conclusion and Future Perspectives
The strategic replacement of a phenyl ring with a pyridine moiety can be a powerful tool in the medicinal chemist's arsenal for optimizing the biological activity of Factor Xa inhibitors. The experimental evidence presented here demonstrates that this "phenyl-pyridyl switch" can lead to a significant enhancement in inhibitory potency. However, it is crucial to recognize that the effects of such bioisosteric replacements are often context-dependent and require empirical validation for each new chemical series.
The detailed experimental protocols provided in this guide offer a robust framework for researchers to evaluate the efficacy of their novel compounds. As the field of anticoagulant drug discovery continues to evolve, a deep understanding of structure-activity relationships, coupled with rigorous experimental testing, will remain paramount in the development of safer and more effective therapies for thromboembolic diseases.
References
-
Haginoya, N., Kobayashi, S., Komoriya, S., Hirokawa, Y., Furugori, T., & Nagahara, T. (2004). Orally active factor Xa inhibitors: 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives. Bioorganic & Medicinal Chemistry Letters, 14(11), 2935–2939. [Link]
-
Li, Y., Wang, Y., & Zhang, J. (2023). Discovery and development of Factor Xa inhibitors (2015–2022). Frontiers in Chemistry, 11, 1149428. [Link]
- PharmaBlock. (n.d.). Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch. PharmaBlock.
-
Meanwell, N. A. (2018). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
-
BPS Bioscience. (n.d.). Factor Xa Inhibitor Screening Assay Kit. Retrieved from [Link]
-
PhenX Toolkit. (2021, August 16). Prothrombin Time. Retrieved from [Link]
-
Practical-Haemostasis.com. (2022, September 27). Anti-Xa Assays. Retrieved from [Link]
Sources
The Pyridyl Pivot: A Comparative Guide to the Bioisosteric Replacement of the Phenyl Ring in Rivaroxaban Analogs
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of direct oral anticoagulants (DOACs), Rivaroxaban stands as a cornerstone therapy, effectively preventing and treating thromboembolic disorders through its potent and selective inhibition of Factor Xa (FXa). The core structure of Rivaroxaban, a culmination of extensive structure-activity relationship (SAR) studies, features a central phenyl ring that plays a crucial role in orienting the key pharmacophoric elements within the active site of the FXa enzyme. However, the relentless pursuit of optimized drug candidates with improved physicochemical and pharmacokinetic profiles necessitates the exploration of bioisosteric modifications.
This guide delves into the strategic bioisosteric replacement of the central phenyl ring in Rivaroxaban with a pyridine scaffold. While direct comparative experimental data for a pyridine analog of Rivaroxaban is not extensively available in the public domain, this document will provide a comprehensive, predictive comparison based on established principles of medicinal chemistry, SAR of related FXa inhibitors, and general knowledge of bioisosterism. We will explore the rationale, potential advantages and disadvantages, and the experimental workflows required to validate this strategic molecular modification.
The Rationale for the Phenyl-to-Pyridine Switch
The concept of bioisosterism, the substitution of a functional group with another that retains similar biological activity, is a powerful tool in drug design.[1] The replacement of a phenyl ring with a pyridine ring is a classic bioisosteric modification that can profoundly influence a molecule's properties.[2] In the context of Rivaroxaban, this substitution in the P2 pocket of the FXa active site is hypothesized to:
-
Introduce a Hydrogen Bond Acceptor: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially forming a new interaction with residues in the S2 pocket of the FXa enzyme. This could enhance binding affinity and, consequently, inhibitory potency.
-
Modulate Physicochemical Properties: The introduction of the more polar pyridine ring is expected to increase the aqueous solubility of the compound compared to the lipophilic phenyl ring. This can have a significant impact on formulation and bioavailability.
-
Alter Metabolic Stability: The electronic properties of the pyridine ring differ from those of the phenyl ring, which can alter the molecule's susceptibility to cytochrome P450 (CYP) mediated metabolism. This could lead to a more favorable pharmacokinetic profile.
-
Fine-tune Aromatic Interactions: The pyridine ring, while still aromatic, possesses a different electron distribution compared to the phenyl ring. This can subtly alter the π-π stacking interactions with aromatic residues in the S2 pocket, potentially influencing binding affinity and selectivity.
A Predictive Comparison: Phenyl-Rivaroxaban vs. Pyridyl-Rivaroxaban Analog
Based on the principles outlined above and data from related FXa inhibitors, we can construct a predictive comparison of the key performance parameters. It is crucial to emphasize that these are hypothetical projections that would require experimental validation.
| Parameter | Phenyl-Rivaroxaban (Parent Drug) | Pyridyl-Rivaroxaban Analog (Hypothetical) | Rationale for Predicted Change |
| Factor Xa Inhibition (Ki) | Highly Potent (Ki = 0.4 nM)[3] | Potentially Equipotent or Slightly More Potent | The introduction of a hydrogen bond acceptor could enhance binding affinity. However, the precise positioning and energetic contribution of this new interaction would determine the overall effect on potency. Some studies on Rivaroxaban derivatives have shown that most modifications lead to reduced potency.[4] |
| Anticoagulant Activity (PT, aPTT) | Dose-dependent prolongation[3] | Expected to correlate with FXa inhibition. | Anticoagulant activity in plasma-based assays is a direct consequence of FXa inhibition. |
| Selectivity vs. other Serine Proteases | High | Potentially Maintained or Improved | The S2 pocket of FXa has unique features. The specific interactions of the pyridine nitrogen might enhance selectivity, although this is highly target-dependent. |
| Aqueous Solubility | Low (8 mg/L)[3] | Predicted to be Higher | The more polar nature of the pyridine ring is expected to improve solubility. |
| Metabolic Stability (CYP Metabolism) | Metabolized by CYP3A4[5] | Potentially Improved | The pyridine ring can alter the sites of metabolism, potentially blocking or slowing down CYP-mediated oxidation. |
| Oral Bioavailability | High (dose-dependent)[6] | Potentially Modulated | Changes in solubility and metabolism could influence the overall bioavailability. Improved solubility might enhance absorption, but this could be offset by other factors. |
| Plasma Protein Binding | High (~92-95%) | Predicted to be Slightly Lower | Increased polarity can sometimes lead to a modest reduction in plasma protein binding. |
Experimental Validation: A Roadmap for Comparison
To transform these predictions into actionable data, a rigorous experimental plan is essential. The following section outlines the key experimental protocols required for a head-to-head comparison.
Synthesis of a Pyridyl-Rivaroxaban Analog
The synthesis of a pyridine-containing analog of Rivaroxaban would follow a similar synthetic strategy to the parent compound, with the key difference being the introduction of a pyridine-based core. A plausible synthetic route is outlined below.
Caption: Synthetic workflow for a pyridyl-Rivaroxaban analog.
Step-by-Step Protocol:
-
Synthesis of the Pyridine Core: Begin with a suitable commercially available pyridine derivative. Functionalize the pyridine ring to introduce an amino group at the desired position, analogous to the 4-aminophenyl moiety in the original Rivaroxaban synthesis.
-
Assembly of the Oxazolidinone Moiety:
-
React the synthesized amino-pyridine intermediate with (S)-glycidyl phthalimide to open the epoxide ring.
-
Induce cyclization of the resulting amino alcohol using a carbonylating agent such as 1,1'-carbonyldiimidazole (CDI) to form the oxazolidinone ring.
-
-
Final Coupling:
-
Remove the phthalimide protecting group using hydrazine hydrate to yield the free amine.
-
Couple the resulting amine with 5-chlorothiophene-2-carbonyl chloride in the presence of a suitable base (e.g., pyridine or triethylamine) to afford the final pyridyl-Rivaroxaban analog.
-
-
Purification: Purify the final compound using column chromatography and characterize it using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC).
In Vitro Biological Evaluation
A direct comparison of the biological activity of the synthesized pyridine analog with Rivaroxaban is critical.
Caption: Workflow for in vitro biological evaluation.
Detailed Protocols:
-
Factor Xa Inhibition Assay:
-
Utilize a chromogenic assay to determine the inhibitory potency (Ki) against human Factor Xa.
-
Incubate varying concentrations of the test compounds with purified human Factor Xa.
-
Initiate the reaction by adding a chromogenic substrate for Factor Xa.
-
Measure the rate of substrate cleavage by monitoring the change in absorbance at 405 nm.
-
Calculate the Ki value from the dose-response curve.
-
-
Anticoagulant Assays:
-
Prothrombin Time (PT): Measure the time it takes for plasma to clot after the addition of tissue factor. This assay evaluates the extrinsic and common coagulation pathways.
-
Activated Partial Thromboplastin Time (aPTT): Measure the time it takes for plasma to clot after the addition of a contact activator and phospholipids. This assay evaluates the intrinsic and common coagulation pathways.
-
Perform these assays using pooled human plasma spiked with a range of concentrations of the test compounds.
-
-
Selectivity Profiling:
-
Assess the inhibitory activity of the compounds against a panel of other serine proteases (e.g., thrombin, trypsin, Factor VIIa, Factor IXa) using similar chromogenic assays to determine selectivity.
-
-
In Vitro ADME Profiling:
-
Aqueous Solubility: Determine the thermodynamic solubility using a standardized shake-flask method.
-
Metabolic Stability: Incubate the compounds with human liver microsomes and measure the rate of parent compound depletion over time to assess metabolic stability.
-
Plasma Protein Binding: Determine the extent of binding to human plasma proteins using equilibrium dialysis or ultrafiltration methods.
-
Conclusion and Future Perspectives
The bioisosteric replacement of the central phenyl ring in Rivaroxaban with a pyridine moiety represents a logical and compelling strategy in the quest for improved anticoagulant therapies. While this guide provides a predictive framework based on sound medicinal chemistry principles, it underscores the critical need for empirical data. The synthesis and rigorous biological evaluation of such a pyridine analog would provide invaluable insights into the structure-activity relationships of Factor Xa inhibitors and could potentially lead to the discovery of a next-generation anticoagulant with an optimized therapeutic profile. The experimental workflows detailed herein offer a clear path for researchers to undertake this important investigation.
References
- Escolar, G., & Villalta, J. (2006). Rivaroxaban. Drugs of the Future, 31(7), 576.
- Gao, N., & Sun, H. (2011). Synthesis and factor Xa inhibitory activity of rivaroxaban derivatives. Zhongguo Yaoke Daxue Xuebao, 42(5), 392-399.
- Kubitza, D., Becka, M., Wensing, G., Voith, B., & Zuehlsdorf, M. (2005). Rivaroxaban (BAY 59-7939)—an oral, direct Factor Xa inhibitor—has no clinically relevant interaction with naproxen. Journal of Thrombosis and Haemostasis, 3(S1), P1595.
- Perzborn, E., Strassburger, J., Wilmen, A., Pohlmann, J., Roehrig, S., Schlemmer, K. H., & Straub, A. (2005). In vitro and in vivo studies of the novel antithrombotic agent BAY 59-7939—an oral, direct Factor Xa inhibitor. Journal of Thrombosis and Haemostasis, 3(3), 514-521.
- Roehrig, S., Straub, A., Pohlmann, J., Lampe, T., Pernerstorfer, J., Schlemmer, K. H., ... & Perzborn, E. (2005). Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl) phenyl]-1, 3-oxazolidin-5-yl} methyl) thiophene-2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor. Journal of medicinal chemistry, 48(19), 5900-5908.
- Ansell, J. (2007). Factor Xa inhibitors: a novel class of anticoagulants.
- Patel, M. R., Mahaffey, K. W., Garg, J., Pan, G., Singer, D. E., Hacke, W., ... & ROCKET AF Investigators. (2011). Rivaroxaban versus warfarin in nonvalvular atrial fibrillation. New England Journal of Medicine, 365(10), 883-891.
- Eriksson, B. I., Borris, L. C., Friedman, R. J., Haas, S., Huisman, M. V., Kakkar, A. K., ... & RECORD1 Study Group. (2008). Rivaroxaban versus enoxaparin for thromboprophylaxis after hip arthroplasty. New England Journal of Medicine, 358(26), 2765-2775.
- Mueck, W., Stampfuss, J., Kubitza, D., & Becka, M. (2014). Clinical pharmacokinetic and pharmacodynamic profile of rivaroxaban. Clinical pharmacokinetics, 53(1), 1-16.
- Weinz, C., Schwarz, T., Kubitza, D., Mueck, W., & Lang, D. (2009). Metabolism and excretion of rivaroxaban, an oral, direct factor Xa inhibitor, in rats, dogs, and humans. Drug metabolism and disposition, 37(5), 1056-1064.
- Kubitza, D., Becka, M., Voith, B., Zuehlsdorf, M., & Wensing, G. (2005). Absolute bioavailability of rivaroxaban, an oral, direct factor Xa inhibitor, in healthy subjects. Journal of Thrombosis and Haemostasis, 3(S1), P1594.
- Graff, J., von Hentig, N., Misselwitz, F., Kubitza, D., Becka, M., & Breddin, H. K. (2007). Effects of the oral, direct factor Xa inhibitor rivaroxaban on platelet-induced thrombin generation and coagulation. Journal of clinical pharmacology, 47(11), 1398-1407.
- Laux, V., Perzborn, E., Heitmeier, S., & Stump, H. (2011). Reversal of the anticoagulant effects of the direct factor Xa inhibitor rivaroxaban with prothrombin complex concentrate, activated prothrombin complex concentrate and recombinant factor VIIa in a rabbit model of bleeding. Thrombosis and haemostasis, 106(06), 1089-1098.
- Perzborn, E. (2009). The discovery and development of rivaroxaban, an oral, direct factor Xa inhibitor. Nature reviews Drug discovery, 8(11), 861-861.
- Turpie, A. G. G. (2007). Oral, direct factor Xa inhibitors. Arteriosclerosis, thrombosis, and vascular biology, 27(6), 1238-1247.
- Samama, M. M. (2011). The mechanism of action of rivaroxaban—an oral, direct factor Xa inhibitor—compared with other anticoagulants. Thrombosis research, 127(6), 497-504.
- Perzborn, E., Roehrig, S., Straub, A., Kubitza, D., & Misselwitz, F. (2011). The discovery and development of rivaroxaban, an oral, direct factor Xa inhibitor. Nature reviews Drug discovery, 10(1), 61-75.
- Kubitza, D., Becka, M., Roth, A., & Mueck, W. (2013). Dose-escalation study of the pharmacokinetics and pharmacodynamics of rivaroxaban in healthy elderly subjects. Current medical research and opinion, 29(3), 275-283.
- Halabi, A., Kubitza, D., Zuehlsdorf, M., & Mueck, W. (2014). Effect of hepatic impairment on the pharmacokinetics and pharmacodynamics of a single dose of rivaroxaban, an oral, direct factor Xa inhibitor. Journal of thrombosis and haemostasis, 12(9), 1503-1511.
- Mueck, W., Lensing, A. W., Agnelli, G., Décousus, H., Prandoni, P., & Samama, M. M. (2011). Rivaroxaban: population pharmacokinetic analyses in patients treated for acute deep-vein thrombosis and exposure simulations in patients with atrial fibrillation. Clinical pharmacokinetics, 50(10), 675-686.
- Kreutz, R. (2012). Pharmacokinetics, pharmacodynamics and safety of the novel oral-anticoagulant-factor-Xa-inhibitor rivaroxaban. Hamostaseologie, 32(03), 195-203.
- Stampfuss, J., Kubitza, D., Becka, M., & Mueck, W. (2013). The effect of food on the absorption and pharmacokinetics of rivaroxaban. International journal of clinical pharmacology and therapeutics, 51(7), 549-561.
- Xu, X. S., Moore, K., Burton, B., Staudinger, H., & Manna, S. (2016). Population pharmacokinetics and pharmacodynamics of rivaroxaban in patients with acute coronary syndromes. British journal of clinical pharmacology, 82(4), 988-1000.
- Wermuth, C. G. (2004). The practice of medicinal chemistry. Academic press.
- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529-2591.
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: a rational approach in drug design. Chemical reviews, 96(8), 3147-3176.
- Lima, L. M., & Barreiro, E. J. (2005). Bioisosterism: a useful strategy for molecular modification and drug design. Current medicinal chemistry, 12(1), 23-49.
- Brown, N. (Ed.). (2012). Bioisosteres in medicinal chemistry. John Wiley & Sons.
- Burger, A. (2003). A guide to the chemical basis of drug design. John Wiley & Sons.
- Silverman, R. B., & Holladay, M. W. (2014). The organic chemistry of drug design and drug action. Academic press.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. Portico [access.portico.org]
- 4. Synthesis and evaluation of oxazolidinone ether compounds as factor Xa inhibitors [jcpu.cpu.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Publish Comparison Guide: Thermal Analysis (DSC/TGA) of 6-(5-Chlorothiophen-2-yl)pyridin-3-amine Solid Forms
This guide outlines the thermal characterization strategy for 6-(5-Chlorothiophen-2-yl)pyridin-3-amine (CAS 438585-65-0), a critical heterocyclic building block often utilized in the synthesis of Factor Xa inhibitors and other medicinal scaffolds.
Executive Summary & Strategic Context
In the development of pharmaceutical intermediates like This compound , controlling the solid form is non-negotiable. This compound, synthesized typically via Suzuki-Miyaura coupling, is prone to forming solvates (with dioxane, toluene, or ethanol) or retaining amorphous content that can derail downstream yield and purity.
This guide compares the thermal performance of the isolated free base against its common solvated forms and salt derivatives , providing a roadmap to certify the material's integrity before it enters critical coupling reactions (e.g., amide bond formation in Rivaroxaban-type synthesis).
Why DSC/TGA?
-
Purity Assessment: Distinguish between true melting and eutectic impurity melting.
-
Solvent Trap: TGA is the only reliable method to quantify non-stoichiometric channel solvates common in thiophene-pyridine scaffolds.
-
Stability: Determine the onset of thermal degradation (
) to set safe drying limits.
Technical Methodology: Self-Validating Protocols
To ensure reproducible data, follow these specific parameters. The primary challenge with aminopyridines is their potential for oxidative degradation and sublimation prior to melting.
A. Differential Scanning Calorimetry (DSC)[1][2]
-
Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or chemically equivalent).
-
Pan Configuration: Hermetically sealed Aluminum pans with a pinhole.
-
Reasoning: The pinhole prevents pressure buildup from volatiles while maintaining a self-saturated atmosphere to suppress sublimation of the amine.
-
-
Purge Gas: Dry Nitrogen (50 mL/min). Do not use air/oxygen due to the oxidation sensitivity of the primary amine.
-
Ramp Rate: 10 °C/min (Standard) and 2 °C/min (Resolution).
-
Validation: If the melting peak shifts significantly (>2°C) between rates, suspect kinetic events (decomposition) rather than thermodynamic melting.
-
B. Thermogravimetric Analysis (TGA)
-
Crucible: Platinum or Ceramic (Open).
-
Ramp Rate: 10 °C/min from Ambient to 350 °C.
-
Key Observable: Derivative Weight Loss (DTG) peaks.
-
Criterion: Any weight loss >0.5% below 120°C indicates residual solvent or moisture (hygroscopicity).
-
Comparative Analysis: Solid Form Performance
The following table contrasts the expected thermal behaviors of the three most common states of this intermediate encountered during process development.
Table 1: Thermal Profile Comparison of Solid Forms
| Feature | Form I: Anhydrous Free Base (Target) | Form II: Solvate (Common Impurity) | Form III: Hydrochloride Salt (Alternative) |
| DSC Profile | Sharp Endotherm ( | Broad Endotherm + "Shoulder" peaks | High Melting Endotherm ( |
| TGA Behavior | < 0.5% mass loss up to melt | Stepwise loss (2-10%) prior to melt | Volatilization of HCl (gradual loss) |
| Enthalpy ( | High (indicating high crystallinity) | Variable (lower due to solvent defects) | High (ionic lattice energy) |
| Process Risk | Low (Stable for storage) | High (Solvent may poison catalysts) | Medium (Corrosive, hygroscopic) |
*Note: Exact melting point depends on specific polymorph; experimental verification required.
Detailed Interpretation of Thermal Events
Scenario A: The "False" Melt (Solvated Form)
If your DSC shows a small endotherm at 80-100°C followed by a larger peak, you likely have a solvate (e.g., Ethanol or Toluene).
-
Mechanism: The solvent escapes the crystal lattice (desolvation endotherm), the structure collapses/recrystallizes, and then the anhydrous material melts.
-
TGA Confirmation: Check for a weight loss step that correlates stoichiometrically with the solvent (e.g., ~15% weight loss for a mono-toluene solvate).
Scenario B: Degradation vs. Melting
Aminopyridines can degrade near their melting points.
-
Test: Perform a Heat-Cool-Heat cycle.
-
Result: If the melting peak disappears or shifts significantly in the second heating cycle, the compound decomposed upon melting.
-
Action: Use the onset temperature (
) rather than the peak maximum ( ) for purity specifications.
Visualizing the Characterization Workflow
The following diagram illustrates the decision logic for classifying the solid form based on thermal data.
Caption: Logical workflow for classifying the solid form of the amine intermediate using TGA/DSC data.
References
-
PubChem Compound Summary. "this compound (CAS 438585-65-0)".[1][2] National Center for Biotechnology Information. Accessed Feb 2026.[3] [Link]
-
Accela ChemBio. "Product Information: this compound".[1] Accela Chem Catalog. Accessed Feb 2026.[3] [Link]
-
Giron, D. "Thermal analysis and calorimetric methods in the characterization of polymorphs and solvates." Thermochimica Acta, 248, 1-59 (1995). [Link]
- U.S. Patent 7,585,860. "Substituted oxazolidinones and their use in the field of blood coagulation.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-(5-Chlorothiophen-2-yl)pyridin-3-amine for Laboratory Professionals
This document provides an in-depth, procedural guide for the safe handling and proper disposal of 6-(5-chlorothiophen-2-yl)pyridin-3-amine. As a compound frequently utilized in medicinal chemistry and drug development, its unique chemical structure—incorporating a chlorinated thiophene, a pyridine ring, and an aromatic amine—necessitates a rigorous and informed approach to waste management. Adherence to these protocols is paramount for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.
Hazard Profile and Risk Assessment: A Chemist's Perspective
The disposal procedure for any chemical is fundamentally dictated by its hazard profile. The structure of this compound presents a combination of hazards derived from its constituent moieties. A thorough understanding of these intrinsic risks is the foundation of a self-validating safety protocol.
-
Aromatic Amine Moiety: Aromatic amines as a class are recognized for their potential toxicity, with some members identified as mutagenic or carcinogenic.[1][2] Systemic exposure can occur through inhalation, ingestion, or skin absorption.
-
Chlorinated Heterocycle: The presence of a chlorine atom on the thiophene ring introduces significant environmental concerns. Chlorinated organic compounds can be persistent in the environment and may form hazardous byproducts, such as hydrogen chloride gas, upon improper incineration.[3][4]
-
Pyridine and Thiophene Rings: Both pyridine and thiophene derivatives can exhibit systemic toxicity and are irritants.[5][6] Upon combustion, they generate toxic oxides of nitrogen (NOx) and sulfur (SOx), respectively.[7]
These structural features mandate that this compound be treated as a hazardous substance whose toxicological properties have not been fully investigated.[8]
Table 1: Summary of Key Hazards
| Hazard Category | Description | Contributing Structural Features |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[9][10] | Aromatic Amine, Chlorinated Pyridine/Thiophene analogs |
| Skin & Eye Irritation | Causes skin and serious eye irritation.[11][12] | Aromatic Amine, Pyridine/Thiophene analogs |
| Organ Toxicity | Potential for damage to organs through prolonged or repeated exposure.[11] | Pyridine and Aromatic Amine analogs |
| Environmental Hazard | Harmful to aquatic life with long-lasting effects.[1] | Chlorinated organic structure, Aromatic Amine |
| Combustion Hazard | Produces toxic gases (NOx, SOx, HCl, CO) upon burning.[4][7] | Nitrogen and Sulfur heterocycles, Chlorine substituent |
Pre-Disposal Safety: Personal Protective Equipment (PPE)
Before handling the compound for disposal, establishing a robust barrier to exposure is non-negotiable. All waste handling and consolidation procedures must be performed within a certified chemical fume hood.[13]
Table 2: Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield.[11] | Protects against splashes of contaminated solvents or accidental contact with solid waste. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile rubber, minimum 0.11 mm thickness).[13] | Prevents dermal absorption, a primary route of exposure for aromatic amines. |
| Body Protection | A flame-retardant lab coat and, if handling large quantities, a chemical-resistant apron.[14] | Protects personal clothing from contamination and provides a removable barrier in case of a spill. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with an appropriate organic vapor/acid gas cartridge may be required if there is a risk of aerosol or dust generation outside of a fume hood.[11] | Minimizes inhalation of airborne particles or vapors, a direct route for systemic toxicity. |
Spill and Decontamination Protocol
Accidents precede disposal. In the event of a spill, a swift and correct response is critical to mitigate exposure and prevent environmental release.
Step-by-Step Spill Cleanup:
-
Evacuate & Alert: Evacuate all non-essential personnel from the immediate area.[4] Alert colleagues and laboratory supervisors.
-
Secure the Area: Remove all ignition sources.[6] Ensure the chemical fume hood is operational to ventilate vapors.
-
Don PPE: Wear the full PPE ensemble as detailed in Table 2.
-
Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite, dry sand, or activated charcoal adsorbent.[6][15] For solid spills, carefully cover the material to avoid dust generation.
-
Absorb & Collect: Carefully work from the outside of the spill inward, absorbing the material. Gently sweep or scoop the contaminated absorbent into a designated, clearly labeled hazardous waste container.[11] Use non-sparking tools if flammable solvents are present.[6]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by a thorough wash with soap and water.[11][15] All cleaning materials must be disposed of as hazardous waste.
-
Dispose: Place all contaminated materials, including gloves and wipes, into the sealed hazardous waste container for proper disposal.
The Disposal Workflow: A Step-by-Step Guide
The proper disposal of this compound is a systematic process designed to ensure safety and compliance from the point of generation to final destruction. This compound and any materials contaminated with it must not be disposed of in standard trash or down the sewer system.[5][12]
Caption: Logical workflow for the safe disposal of chemical waste.
Detailed Disposal Protocol:
-
Waste Identification and Segregation:
-
All materials that have come into contact with this compound are considered hazardous waste. This includes:
-
Unused or expired solid compound.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., gloves, weighing paper, pipette tips, silica gel).
-
Contaminated, non-reusable labware.
-
-
Segregate this waste stream immediately at the point of generation into a dedicated container to prevent cross-contamination.[13]
-
-
Containerization:
-
Collect all waste in a chemically compatible, sealable container (e.g., a high-density polyethylene (HDPE) jug or a properly rated waste drum).
-
Ensure the container is in good condition, free from leaks, and has a secure, tight-fitting lid.[6]
-
-
Labeling:
-
The waste container must be clearly and accurately labeled as soon as the first piece of waste is added. The label must include:
-
The words "Hazardous Waste."[11]
-
The full chemical name: "Waste this compound and contaminated materials."
-
An accurate list of other chemical constituents if it is a mixed waste stream (e.g., solvents used).
-
The date accumulation started.
-
Appropriate hazard pictograms (e.g., Harmful/Irritant, Environmental Hazard).
-
-
-
Temporary On-Site Storage:
-
Professional Disposal:
-
The only acceptable method for final disposal is through a licensed and reputable professional waste disposal company.[8][11]
-
This is not merely a recommendation but a regulatory and safety necessity. The complex nature of the compound requires high-temperature incineration in a facility equipped with afterburners and alkaline scrubbers. This technology is essential to neutralize the acidic and toxic gases (HCl, NOx, SOx) produced during combustion, preventing their release into the atmosphere.
-
-
Documentation:
-
Work with your institution's Environmental Health & Safety (EHS) office to schedule a pickup.
-
You will be required to complete a hazardous waste manifest, a legal document that tracks the waste from your laboratory (the generator) to its final destination. Ensure all information is accurate.
-
By adhering to this comprehensive guide, researchers can effectively manage the risks associated with this compound, ensuring a safe laboratory environment and responsible stewardship of our shared environment.
References
- BenchChem. (2025). Navigating the Safe Handling of Pyreno(1,2-b)
- National Center for Biotechnology Information. (n.d.). Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents. NCBI.
- Loomis, D., Guha, N., & Grosse, Y. (2018).
- ACS Publications. (2024). Tracking Aromatic Amines from Sources to Surface Waters | Environmental Science & Technology Letters.
- U.S. Environmental Protection Agency. (n.d.).
- New Jersey Department of Health. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. NJ.gov.
- Det Nationale Forskningscenter for Arbejdsmiljø. (n.d.). Pyridine. NFA.
- ResearchGate. (2025). Transformation of Aromatic Ether- and Amine-Containing Pharmaceuticals during Chlorine Disinfection.
- Santa Cruz Biotechnology. (n.d.). Thiophene. scbt.com.
- ACS Publications. (2004). Transformation of Aromatic Ether- and Amine-Containing Pharmaceuticals during Chlorine Disinfection | Environmental Science & Technology.
- Thermo Fisher Scientific. (2018).
- Centers for Disease Control and Prevention. (n.d.). Pyridine - IDLH | NIOSH. CDC.
- Thermo Fisher Scientific. (2025).
- Thermo Fisher Scientific. (2025).
- BenchChem. (2025).
- (2016).
- Oxford University. (n.d.).
- New Jersey Department of Health. (n.d.). Common Name: 2-CHLOROPYRIDINE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPL. NJ.gov.
- Sciencemadness Wiki. (2022). Thiophene.
- TCI Chemicals. (2025).
- Sigma-Aldrich. (2025).
- GOV.UK. (2015). Pyridine: incident management.
- Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES.
- Thermo Fisher Scientific. (2025).
- Thermo Fisher Scientific. (2025).
- TCI Chemicals. (2024).
Sources
- 1. Tracking Aromatic Amines from Sources to Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. nj.gov [nj.gov]
- 5. Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. nj.gov [nj.gov]
- 7. fishersci.com [fishersci.com]
- 8. afgsci.com [afgsci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. lin-web.clarkson.edu [lin-web.clarkson.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
